Product packaging for Boc-D-Dab(Z)-OH.DCHA(Cat. No.:CAS No. 101854-42-6)

Boc-D-Dab(Z)-OH.DCHA

Cat. No.: B613336
CAS No.: 101854-42-6
M. Wt: 533.7
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Dab(Z)-OH.DCHA is a useful research compound. Molecular weight is 533.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
 B613336 Boc-D-Dab(Z)-OH.DCHA CAS No. 101854-42-6

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSVEVKFQHTZSP-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669960
Record name (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101854-42-6
Record name (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Dab(Z)-OH.DCHA: Core Chemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and handling considerations for Nα-tert-Butoxycarbonyl-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine salt, hereafter referred to as Boc-D-Dab(Z)-OH.DCHA. This protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry.

Core Chemical Properties

This compound is a white crystalline powder.[1] It is supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling characteristics. The compound's structure incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the alpha-amino group and the benzyloxycarbonyl (Z) group on the gamma-amino group of the diaminobutyric acid side chain.

A summary of its key quantitative properties is presented in the table below.

PropertyValue
Molecular Formula C29H47N3O6
Molecular Weight 533.71 g/mol [1]
Appearance White crystalline powder[1][2]
Purity Typically ≥97%
Storage Sealed in a dry environment at room temperature.[1]

Experimental Protocols: Quality Control and Characterization

Rigorous quality control is essential to ensure the identity, purity, and stability of this compound prior to its use in synthesis. The following are detailed methodologies for key analytical experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive method for confirming the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-2 seconds.

  • Data Processing and Analysis:

    • Perform a Fourier transform on the raw data.

    • Phase correct the spectrum and apply baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Assign the peaks to the corresponding protons in the molecule. Key expected signals include the characteristic singlet for the nine protons of the Boc group, aromatic protons of the Z group, and signals corresponding to the diaminobutyric acid backbone and the dicyclohexylamine counterion.

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of protected amino acids.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A typical gradient would be from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 210-220 nm.

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

3. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: The sample is typically prepared as a dilute solution in a mixture of acetonitrile and water.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free acid [M-H]⁻ or the protonated molecule [M+H]⁺, as well as a peak for the dicyclohexylamine counterion.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the quality control analysis of this compound and its general application in peptide synthesis.

QC_Workflow start Sample of This compound nmr NMR Spectroscopy start->nmr hplc HPLC Analysis start->hplc ms Mass Spectrometry start->ms struct_confirm Structural Confirmation nmr->struct_confirm purity_assess Purity Assessment hplc->purity_assess mw_verify Molecular Weight Verification ms->mw_verify pass QC Pass struct_confirm->pass fail QC Fail struct_confirm->fail purity_assess->pass purity_assess->fail mw_verify->pass mw_verify->fail synthesis Proceed to Synthesis pass->synthesis

Quality Control Workflow for this compound.

Peptide_Synthesis_Workflow resin Solid Support (Resin) deprotection1 Fmoc Deprotection (if applicable) resin->deprotection1 coupling Coupling of This compound deprotection1->coupling capping Capping (optional) coupling->capping deprotection2 Boc Deprotection (TFA) capping->deprotection2 next_aa Couple Next Amino Acid deprotection2->next_aa cycle Repeat Coupling/ Deprotection Cycles next_aa->cycle cycle->deprotection2 n cycles cleavage Cleavage from Resin & Side-Chain Deprotection cycle->cleavage Final Cycle peptide Crude Peptide cleavage->peptide

References

An In-depth Technical Guide to Boc-D-Dab(Z)-OH.DCHA: Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available analytical data for N-α-Boc-N-γ-Z-D-2,4-diaminobutyric acid dicyclohexylammonium salt, commonly referred to as Boc-D-Dab(Z)-OH.DCHA. This compound is a valuable building block in peptide synthesis and drug discovery.

Chemical Identity and Properties

This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, while the Z (benzyloxycarbonyl) group protects the gamma-amino group of the diaminobutyric acid backbone. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Full Chemical Name N-α-tert-Butoxycarbonyl-N-γ-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylammonium salt[1][2]
Synonyms Boc-D-Dab(Z)-OH dicyclohexylammonium salt, N-alpha-Boc-N-gamma-Z-D-diaminobutyric acid DCHA[1]
Molecular Formula C29H47N3O6[1]
Molecular Weight 533.71 g/mol [1][2]
Appearance White to off-white powder[2]
CAS Number 101854-42-6[3]

Structure Elucidation

A definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. Due to the absence of publicly available, detailed experimental data from peer-reviewed literature, this section outlines the expected analytical workflow and the type of data that would be generated.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the selective protection of the amino groups of D-2,4-diaminobutyric acid, followed by salt formation with dicyclohexylamine.

G cluster_0 Synthesis cluster_1 Purification and Salt Formation D-2,4-Diaminobutyric Acid D-2,4-Diaminobutyric Acid Selective N-gamma-Z protection Selective N-gamma-Z protection D-2,4-Diaminobutyric Acid->Selective N-gamma-Z protection  (1) Z-Cl, base Selective N-alpha-Boc protection Selective N-alpha-Boc protection Selective N-gamma-Z protection->Selective N-alpha-Boc protection  (2) (Boc)2O Boc-D-Dab(Z)-OH Boc-D-Dab(Z)-OH Selective N-alpha-Boc protection->Boc-D-Dab(Z)-OH Dissolution Dissolution Boc-D-Dab(Z)-OH->Dissolution  (3) Organic Solvent Addition of DCHA Addition of DCHA Dissolution->Addition of DCHA  (4) Dicyclohexylamine Crystallization/Precipitation Crystallization/Precipitation Addition of DCHA->Crystallization/Precipitation Isolation and Drying Isolation and Drying Crystallization/Precipitation->Isolation and Drying This compound This compound Isolation and Drying->this compound

Figure 1: Generalized synthesis and purification workflow for this compound.
Spectroscopic and Analytical Characterization

A comprehensive analysis would involve the following techniques to confirm the structure and purity of the final product.

Table 2: Analytical Techniques for Structure Elucidation

TechniquePurposeExpected Observations (Hypothetical)
¹H NMR To identify the types and connectivity of protons in the molecule.Signals corresponding to the Boc group (singlet, ~1.4 ppm), the diaminobutyric acid backbone (multiplets), the Z group (aromatic protons ~7.3 ppm, benzylic protons ~5.1 ppm), and the dicyclohexylamine moiety (multiplets).
¹³C NMR To identify the carbon framework of the molecule.Resonances for the carbonyls of the Boc, Z, and carboxylic acid groups, aromatic carbons, and aliphatic carbons of the amino acid and DCHA.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.The mass spectrum should show the molecular ion peak corresponding to the free acid (Boc-D-Dab(Z)-OH) and/or the adduct with the dicyclohexylammonium cation.
Fourier-Transform Infrared Spectroscopy (FT-IR) To identify the functional groups present.Characteristic absorption bands for N-H (amines), C=O (carbamates and carboxylic acid), and C-O bonds.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a high degree of purity.
Elemental Analysis To confirm the elemental composition.The experimental percentages of C, H, and N should closely match the calculated values for the molecular formula C29H47N3O6.

Experimental Protocols

General Synthesis of this compound
  • N-γ-Protection: D-2,4-diaminobutyric acid is reacted with a benzyl chloroformate (Z-Cl) under basic conditions to selectively protect the γ-amino group.

  • N-α-Protection: The resulting N-γ-Z-D-Dab-OH is then treated with di-tert-butyl dicarbonate ((Boc)2O) to protect the α-amino group.

  • Purification: The crude Boc-D-Dab(Z)-OH is purified, typically by chromatography or recrystallization.

  • Salt Formation: The purified Boc-D-Dab(Z)-OH is dissolved in a suitable organic solvent, and a stoichiometric amount of dicyclohexylamine (DCHA) is added.

  • Isolation: The this compound salt precipitates from the solution and is isolated by filtration, washed with a non-polar solvent, and dried under vacuum.

General Analytical Procedures
  • NMR Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Mass Spectrometry: The sample is analyzed using an electrospray ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio of the molecular ions.

  • FT-IR Spectroscopy: An infrared spectrum is obtained using a KBr pellet or as a thin film.

  • HPLC Analysis: Purity is determined using a reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

Logical Relationship of Characterization Data

The structural confirmation of this compound is a process of accumulating and correlating evidence from multiple analytical techniques.

G cluster_0 Spectroscopic & Analytical Data Molecular Formula (C29H47N3O6) Molecular Formula (C29H47N3O6) Proposed Structure Proposed Structure ¹H NMR ¹H NMR Proposed Structure->¹H NMR ¹³C NMR ¹³C NMR Proposed Structure->¹³C NMR Mass Spectrometry Mass Spectrometry Proposed Structure->Mass Spectrometry FT-IR FT-IR Proposed Structure->FT-IR Elemental Analysis Elemental Analysis Proposed Structure->Elemental Analysis Proton Environment Proton Environment ¹H NMR->Proton Environment Structural Connectivity Structural Connectivity Proton Environment->Structural Connectivity Carbon Skeleton Carbon Skeleton ¹³C NMR->Carbon Skeleton Carbon Skeleton->Structural Connectivity Molecular Weight Molecular Weight Mass Spectrometry->Molecular Weight Confirmation of Mass Confirmation of Mass Molecular Weight->Confirmation of Mass Functional Groups Functional Groups FT-IR->Functional Groups Confirmation of Functional Groups Confirmation of Functional Groups Functional Groups->Confirmation of Functional Groups Elemental Composition Elemental Composition Elemental Analysis->Elemental Composition Confirmation of Formula Confirmation of Formula Elemental Composition->Confirmation of Formula Verified Structure Verified Structure Structural Connectivity->Verified Structure Confirmation of Mass->Verified Structure Confirmation of Functional Groups->Verified Structure Confirmation of Formula->Verified Structure

Figure 2: Logical workflow for the structural verification of this compound.

Conclusion

This compound is a well-established protected amino acid derivative essential for the synthesis of complex peptides. While its general structure is widely accepted and utilized, detailed, publicly accessible primary analytical data for its comprehensive elucidation is limited. The characterization workflow presented here provides a robust framework for the structural verification of this and similar compounds, ensuring their quality and suitability for research and drug development applications. Researchers are advised to obtain compound-specific analytical data from their supplier or through in-house analysis to confirm the identity and purity of the material.

References

An In-depth Technical Guide to Boc-D-Dab(Z)-OH.DCHA: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 101854-42-6

This technical guide provides a comprehensive overview of Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA), a specialized amino acid derivative crucial for the synthesis of complex peptides. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Concepts and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab). The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid, while the γ-amino group is protected by a benzyloxycarbonyl (Z) group, which is removable by hydrogenolysis. This orthogonal protection scheme allows for the selective deprotection and modification of either amino group, making it a valuable tool in the construction of peptides with specific functionalities. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and handling properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 101854-42-6
Molecular Formula C₂₉H₄₇N₃O₆
Molecular Weight 533.71 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) Typically ≥95%
Melting Point Data not consistently available

Synthesis and Purification

Representative Synthesis of Boc-D-Dab(Z)-OH

The synthesis would likely start from a commercially available, partially protected D-diaminobutyric acid derivative. A key transformation would be the Hofmann rearrangement of a protected glutamine derivative. For instance, the synthesis of Nα-protected L-α,γ-diaminobutyric acids has been achieved via a Hofmann rearrangement of Nα-protected L-glutamine using a polymer-supported hypervalent iodine reagent in water.[1] A similar strategy could be adapted for the D-enantiomer.

Experimental Protocol: Representative Synthesis

  • Starting Material: Nα-Boc-D-glutamine.

  • Hofmann Rearrangement: Nα-Boc-D-glutamine is treated with a suitable Hofmann rearrangement reagent (e.g., a hypervalent iodine reagent like poly[(4-diacetoxyiodo)styrene] (PSDIB)) in an aqueous medium to yield Nα-Boc-D-α,γ-diaminobutyric acid (Boc-D-Dab-OH).

  • Nγ-Protection: The resulting Boc-D-Dab-OH is then selectively protected at the γ-amino group using benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions to yield Boc-D-Dab(Z)-OH.

  • Purification: The product is purified by crystallization or column chromatography.

  • Salt Formation: The purified Boc-D-Dab(Z)-OH is dissolved in a suitable solvent and treated with dicyclohexylamine to form the crystalline DCHA salt, which is then isolated by filtration.

G cluster_synthesis Representative Synthesis of Boc-D-Dab(Z)-OH Nα-Boc-D-glutamine Nα-Boc-D-glutamine Hofmann Rearrangement Hofmann Rearrangement Nα-Boc-D-glutamine->Hofmann Rearrangement Boc-D-Dab-OH Boc-D-Dab-OH Hofmann Rearrangement->Boc-D-Dab-OH Nγ-Protection (Z-Cl) Nγ-Protection (Z-Cl) Boc-D-Dab-OH->Nγ-Protection (Z-Cl) Boc-D-Dab(Z)-OH Boc-D-Dab(Z)-OH Nγ-Protection (Z-Cl)->Boc-D-Dab(Z)-OH Purification Purification Boc-D-Dab(Z)-OH->Purification Pure Boc-D-Dab(Z)-OH Pure Boc-D-Dab(Z)-OH Purification->Pure Boc-D-Dab(Z)-OH Salt Formation (DCHA) Salt Formation (DCHA) Pure Boc-D-Dab(Z)-OH->Salt Formation (DCHA) This compound This compound Salt Formation (DCHA)->this compound

Representative synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-chemistry-based solid-phase peptide synthesis. The D-configuration of the amino acid is often incorporated into peptides to increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life. The diaminobutyric acid residue itself is a key component of several antimicrobial peptides, such as polymyxins.[2]

Boc-SPPS Experimental Protocol

The following is a general protocol for the incorporation of a Boc-D-Dab(Z)-OH residue into a growing peptide chain on a solid support.

Materials:

  • Resin (e.g., Merrifield or PAM resin)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, DIC/HOBt)

  • Washing solvents (e.g., DCM, DMF, isopropanol)

Procedure:

  • Resin Swelling: The resin is swollen in DCM in a reaction vessel.

  • Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%).

  • Washing: The resin is washed thoroughly with DCM, isopropanol, and DMF to remove residual TFA and by-products.

  • Neutralization: The protonated N-terminal amine is neutralized with a solution of DIEA in DMF.

  • Washing: The resin is washed with DMF to remove excess base.

  • Coupling:

    • In a separate vessel, this compound is dissolved in DMF. The free acid is typically generated in situ by the addition of an activating agent.

    • The coupling reagent (e.g., HBTU and DIEA, or DIC and HOBt) is added to activate the carboxylic acid of Boc-D-Dab(Z)-OH.

    • The activated amino acid solution is added to the resin, and the mixture is agitated until the coupling reaction is complete (monitored by a Kaiser test).

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.

  • Cycle Repetition: Steps 2-7 are repeated for each subsequent amino acid in the peptide sequence.

G cluster_spps Boc-SPPS Cycle for Boc-D-Dab(Z)-OH Incorporation Resin-Peptide-NH-Boc Resin-Peptide-NH-Boc Boc Deprotection (TFA/DCM) Boc Deprotection (TFA/DCM) Resin-Peptide-NH-Boc->Boc Deprotection (TFA/DCM) Resin-Peptide-NH3+ Resin-Peptide-NH3+ Boc Deprotection (TFA/DCM)->Resin-Peptide-NH3+ Neutralization (DIEA/DMF) Neutralization (DIEA/DMF) Resin-Peptide-NH3+->Neutralization (DIEA/DMF) Resin-Peptide-NH2 Resin-Peptide-NH2 Neutralization (DIEA/DMF)->Resin-Peptide-NH2 Coupling Coupling with activated Boc-D-Dab(Z)-OH Resin-Peptide-NH2->Coupling Washing Washing Coupling->Washing Next Cycle Washing->Resin-Peptide-NH-Boc Next Cycle

Workflow for Boc-SPPS incorporating Boc-D-Dab(Z)-OH.

Analytical Characterization

Detailed analytical data such as ¹H NMR and HPLC for this compound is not consistently published in the public domain. However, standard analytical techniques would be employed for its characterization.

Table 2: Representative Analytical Methods for Characterization

TechniqueExpected Information
¹H NMR Confirmation of the chemical structure, including the presence of Boc, Z, and DCHA moieties, and the diaminobutyric acid backbone.
¹³C NMR Further confirmation of the carbon framework of the molecule.
HPLC Determination of chemical purity and, with a chiral column, enantiomeric purity.
Mass Spectrometry Confirmation of the molecular weight.
FT-IR Identification of key functional groups (e.g., carbonyls, amines).

Applications and Significance in Drug Development

The incorporation of D-diaminobutyric acid into peptides is a key strategy in the development of novel therapeutics, particularly antimicrobial agents. The D-configuration provides resistance to enzymatic degradation, a critical factor for improving the pharmacokinetic profile of peptide drugs.[3]

The positively charged side chain of the diaminobutyric acid residue at physiological pH is crucial for the interaction of many antimicrobial peptides with the negatively charged bacterial cell membranes, leading to membrane disruption and bacterial cell death.[2] The ability to selectively deprotect the γ-amino group (after removal of the Z group) allows for further modifications, such as lipidation to create lipopeptides with enhanced antimicrobial activity, or for the attachment of other molecules for targeted drug delivery. The synthesis of peptides containing L-2,4-diaminobutyric acid has been shown to be important for creating antimicrobial and anticancer agents.[4]

Conclusion

This compound is a highly valuable and versatile building block for peptide synthesis. Its orthogonal protecting group strategy enables the controlled and precise incorporation of a D-diaminobutyric acid residue into peptide chains. This is of significant interest to researchers and drug developers aiming to create novel peptide therapeutics with enhanced stability and specific biological activities, particularly in the field of antimicrobial drug discovery. The methodologies outlined in this guide provide a framework for the synthesis and application of this important compound.

References

In-Depth Technical Guide: Boc-D-Dab(Z)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical compound Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid dicyclohexylamine salt, commonly referred to as Boc-D-Dab(Z)-OH.DCHA. This reagent is a critical building block in peptide synthesis and various drug discovery and development applications.

Core Compound Characteristics

This compound is a protected derivative of D-diaminobutyric acid, a non-proteinogenic amino acid. The protection of the alpha-amino group with a tert-butoxycarbonyl (Boc) group and the gamma-amino group with a benzyloxycarbonyl (Z or Cbz) group allows for selective deprotection and controlled peptide chain elongation. The dicyclohexylamine (DCHA) salt form enhances the compound's stability and handling properties.

Molecular Weight and Formula

A precise understanding of the molecular weight is fundamental for accurate reagent measurement and reaction stoichiometry in chemical synthesis. The table below summarizes the molecular formulas and weights of the constituent parts and the final salt.

ComponentMolecular FormulaMolecular Weight ( g/mol )
Boc-D-Dab(Z)-OHC₁₇H₂₄N₂O₆352.38[1]
Dicyclohexylamine (DCHA)C₁₂H₂₃N181.32
This compound C₂₉H₄₇N₃O₆ 533.70 [2][3]

Component Relationship

The final product, this compound, is an acid-base salt formed by the reaction of the acidic Boc-D-Dab(Z)-OH with the basic dicyclohexylamine. This relationship is visualized in the diagram below.

G cluster_components Component Molecules cluster_product Final Product A Boc-D-Dab(Z)-OH (Acid) C This compound (Salt) A->C Forms Salt With B Dicyclohexylamine (DCHA) (Base) B->C

Formation of this compound Salt.

Experimental Protocols

Accurate molecular weight determination is crucial for all experimental work. While this guide does not detail specific synthetic protocols for peptides, any experimental design using this compound should begin with the precise calculation of molar equivalents based on the molecular weight of 533.70 g/mol for the DCHA salt.

Standard Laboratory Practice:

  • Reagent Weighing: Use a calibrated analytical balance to accurately weigh the required amount of this compound.

  • Molar Calculation: To calculate the number of moles, use the following formula: Moles = Mass (g) / Molecular Weight ( g/mol )

  • Solubilization: The compound is typically dissolved in a suitable organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) for use in solid-phase or solution-phase peptide synthesis.

For quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to confirm the purity and identity of the compound before its use in sensitive applications. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Dab(Z)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nγ-benzyloxycarbonyl-D-α,γ-diaminobutyric acid dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA), a crucial building block in peptide synthesis and drug discovery. The document details the synthetic pathway, purification strategies, and analytical characterization of this orthogonally protected amino acid derivative.

Introduction

This compound is a valuable derivative of D-diaminobutyric acid (D-Dab) where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the γ-amino group is protected by the hydrogenolysis-sensitive benzyloxycarbonyl (Z) group. This orthogonal protection scheme allows for the selective deprotection of either amino group, making it a versatile tool in the construction of complex peptides and other bioactive molecules. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and stability, facilitating its purification and handling.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitably protected precursor, typically a derivative of D-glutamic acid or D-diaminobutyric acid. A common synthetic strategy involves the selective protection of the amino groups of D-diaminobutyric acid. While a definitive, publicly available, step-by-step protocol for this specific compound is not readily found in the scientific literature, a plausible and widely practiced synthetic approach is outlined below, based on established methodologies for amino acid protection.

Synthetic Pathway

A logical synthetic route commences with the selective protection of the γ-amino group of D-diaminobutyric acid, followed by the protection of the α-amino group.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: γ-Amino Protection cluster_2 Step 2: α-Amino Protection cluster_3 Step 3: Purification D-Dab D-Diaminobutyric Acid Z_protection Selective Z-protection of γ-amino group D-Dab->Z_protection Benzyl Chloroformate, Base Z-D-Dab-OH Nγ-Z-D-Diaminobutyric Acid Z_protection->Z-D-Dab-OH Boc_protection Boc-protection of α-amino group Z-D-Dab-OH->Boc_protection Di-tert-butyl dicarbonate, Base Boc-D-Dab(Z)-OH Nα-Boc-Nγ-Z-D-Diaminobutyric Acid Boc_protection->Boc-D-Dab(Z)-OH DCHA_salt DCHA Salt Formation Boc-D-Dab(Z)-OH->DCHA_salt Dicyclohexylamine Final_Product This compound DCHA_salt->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols based on standard procedures for amino acid protection. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of Nγ-Z-D-Diaminobutyric Acid (Z-D-Dab-OH)

A common method for the selective protection of the γ-amino group of diaminobutyric acid involves copper complex formation to temporarily shield the α-amino and carboxyl groups.

  • Copper Complex Formation: D-Diaminobutyric acid hydrochloride is reacted with a copper(II) salt (e.g., CuSO₄) in an aqueous basic solution to form the copper(II) complex.

  • Z-Protection: Benzyl chloroformate (Cbz-Cl or Z-Cl) is added to the solution containing the copper complex. The pH is maintained in the alkaline range (pH 9-10) using a suitable base (e.g., sodium carbonate or sodium hydroxide). The reaction is typically stirred at room temperature for several hours.

  • Decomplexation: After the reaction is complete, the copper is removed by treatment with a chelating agent like EDTA or by precipitation as copper sulfide with H₂S.

  • Isolation: The product, Nγ-Z-D-Diaminobutyric Acid, is then isolated by acidification of the aqueous solution, leading to its precipitation. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of Nα-Boc-Nγ-Z-D-Diaminobutyric Acid (Boc-D-Dab(Z)-OH)

  • Dissolution: The Nγ-Z-D-Diaminobutyric Acid obtained from the previous step is dissolved in a suitable solvent system, often a mixture of an organic solvent (like dioxane or THF) and water.

  • Boc-Protection: A base (e.g., sodium hydroxide or triethylamine) is added to the solution to deprotonate the α-amino group. Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise while maintaining the pH in the alkaline range. The reaction is typically stirred at room temperature overnight.

  • Work-up: After the reaction, the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., ether or ethyl acetate) to remove any unreacted Boc₂O. The aqueous layer is then acidified to a pH of approximately 2-3 with a suitable acid (e.g., citric acid or dilute HCl), leading to the precipitation of the product.

  • Extraction and Isolation: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude Boc-D-Dab(Z)-OH, often as an oil or a foam.

Purification of this compound

The crude Boc-D-Dab(Z)-OH is often an oil or a non-crystalline solid and can be challenging to purify by direct crystallization. The formation of the dicyclohexylammonium (DCHA) salt is a highly effective method for obtaining a stable, crystalline product with high purity.

Purification Workflow

Purification_Workflow cluster_0 Crude Product cluster_1 DCHA Salt Formation cluster_2 Isolation and Drying cluster_3 Purified Product Crude Crude Boc-D-Dab(Z)-OH (Oil or Foam) Dissolution Dissolve in Organic Solvent Crude->Dissolution Addition Add Dicyclohexylamine Dissolution->Addition Precipitation Precipitation/Crystallization Addition->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Purified This compound (Crystalline Solid) Drying->Purified

Caption: Purification workflow via DCHA salt formation.

Experimental Protocol for DCHA Salt Formation
  • Dissolution: The crude Boc-D-Dab(Z)-OH is dissolved in a suitable organic solvent. Ethers such as diethyl ether or methyl tert-butyl ether are commonly used.

  • Addition of DCHA: One equivalent of dicyclohexylamine (DCHA) is slowly added to the stirred solution.

  • Crystallization: The DCHA salt typically precipitates out of the solution upon stirring. The process can be encouraged by cooling the mixture in an ice bath.

  • Isolation: The crystalline solid is collected by vacuum filtration.

  • Washing and Drying: The collected solid is washed with a small amount of the cold solvent used for crystallization to remove any soluble impurities and then dried under vacuum to a constant weight.

Data Presentation

While specific quantitative data from a single literature source is unavailable, the following table summarizes the expected outcomes based on typical yields and purity levels for such synthetic transformations.

ParameterStep 1: Z-ProtectionStep 2: Boc-ProtectionStep 3: DCHA Salt Formation
Starting Material D-Diaminobutyric AcidNγ-Z-D-Diaminobutyric AcidCrude Boc-D-Dab(Z)-OH
Key Reagents Benzyl Chloroformate, BaseDi-tert-butyl dicarbonate, BaseDicyclohexylamine
Typical Yield 60-80%70-90%>90%
Product Form Crystalline SolidOil/FoamCrystalline Solid
Purity (Typical) >95%85-95%>98% (by HPLC)

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white crystalline powder.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Optical Rotation: As a chiral compound, it will exhibit a specific optical rotation.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. Expected signals include those for the Boc group (tert-butyl protons), the Z group (benzyl protons and aromatic carbons), the diaminobutyric acid backbone, and the dicyclohexylamine counter-ion.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the Boc-D-Dab(Z)-OH and the DCHA.

Conclusion

The synthesis and purification of this compound are critical processes for obtaining a high-purity, orthogonally protected amino acid building block essential for advanced peptide synthesis and the development of novel therapeutics. The described synthetic pathway and purification via DCHA salt formation represent a robust and reliable methodology for researchers in the field. Careful execution of the experimental protocols and thorough analytical characterization are paramount to ensure the quality and suitability of the final product for its intended applications.

The Pivotal Role of Dicyclohexylamine (DCHA) Salts in the Application of Boc-Protected Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the precise control of chemical reactions is paramount. The use of protecting groups is a cornerstone of this control, with the tert-butoxycarbonyl (Boc) group being one of the most widely employed for the temporary protection of the α-amino group of amino acids. However, the physical properties of Boc-protected amino acids can often present challenges in handling and purification. This technical guide delves into the critical role of dicyclohexylamine (DCHA) in forming stable, crystalline salts with Boc-protected amino acids, thereby enhancing their utility and efficiency in synthetic workflows.

The Rationale for DCHA Salt Formation

Many Boc-protected amino acids are oils or amorphous solids that are difficult to handle, accurately weigh, and purify. The formation of a dicyclohexylammonium (DCHA) salt provides a practical solution to these challenges by converting the acidic Boc-amino acid into a stable, crystalline solid.[1] This transformation offers several key advantages:

  • Enhanced Stability: DCHA salts of Boc-amino acids exhibit increased stability, making them less susceptible to degradation during storage and handling.[1]

  • Improved Handling: The crystalline nature of the DCHA salts facilitates easier weighing and transfer compared to oils or amorphous powders.[1]

  • Simplified Purification: The formation of a crystalline salt allows for efficient purification of the Boc-protected amino acid through recrystallization, effectively removing impurities from the preceding synthesis steps.

  • Increased Shelf Life: The enhanced stability of the salt form contributes to a longer shelf life of the protected amino acid derivative.

Physicochemical Properties of Boc-Amino Acid DCHA Salts

The conversion of a Boc-protected amino acid to its DCHA salt alters its physicochemical properties. The following table summarizes key quantitative data for a selection of common Boc-amino acid DCHA salts, providing a valuable reference for researchers.

Boc-Amino Acid DerivativeMelting Point (°C)Optical Rotation [α]D (c=1 in Solvent)
Boc-L-Phe(4-tBu)-OH·DCHA142 - 144+26 ± 2° (MeOH)[2]
Boc-Ser(tBu)-OH·DCHA161 - 164+22.5 to +27.5° (c=2 in DMF)
Boc-His(Boc)-OH·DCHA160 - 165 (dec.)[3][4]+24.0 to +29.0° (c=1.5 in MeOH)[5][6]
Boc-L-Arg(Tos)-OH·DCHA88 - 98-30 ± 2° (EtOH)[7]
Boc-L-Asp(OMe)-OH·DCHA155 - 162+15 ± 2° (MeOH)[8]
Boc-Lys(Boc)-OH·DCHANot available-6.5 to -4.5° (c=1 in AcOH)
Boc-Met-OH·DCHA137 - 139Not available
Boc-Phe-OH·DCHA221 - 223Not available
Boc-Thr-OH·DCHA151 - 153Not available
Boc-Cha-OH·DCHANot available-10.5 to -7.5° (c=1 in AcOH)[9]
Boc-Asp(OBzl)-OH98 - 102-20.0 ± 1° (c=2 in DMF)

Experimental Protocols

The successful application of Boc-amino acid DCHA salts hinges on efficient and reliable protocols for their formation and the subsequent liberation of the free acid for use in peptide synthesis.

Preparation of Boc-Amino Acid DCHA Salt

This protocol outlines the general procedure for converting an oily or amorphous Boc-protected amino acid into its crystalline DCHA salt.

Materials:

  • Crude Boc-amino acid (as an oil or amorphous solid)

  • Diethyl ether or other suitable non-polar solvent

  • Dicyclohexylamine (DCHA)

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Cold solvent for washing

Procedure:

  • Dissolve the crude oily or amorphous Boc-amino acid in a minimal amount of diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine (DCHA) to the solution while stirring.

  • Continue stirring the mixture. The DCHA salt will typically precipitate out of the solution. The time required for precipitation may vary.

  • Once precipitation is complete, collect the solid DCHA salt by vacuum filtration.

  • Wash the collected crystals with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the purified Boc-amino acid DCHA salt under vacuum.

G cluster_start Starting Materials cluster_process Process cluster_end Product Crude Boc-AA (oil/amorphous) Crude Boc-AA (oil/amorphous) Dissolve Dissolve Crude Boc-AA in Diethyl Ether Crude Boc-AA (oil/amorphous)->Dissolve DCHA DCHA Add_DCHA Add 1 eq. DCHA (Stirring) DCHA->Add_DCHA Solvent Diethyl Ether Solvent->Dissolve Dissolve->Add_DCHA Precipitate Precipitation of DCHA Salt Add_DCHA->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Purified Boc-AA DCHA Salt (crystalline) Purified Boc-AA DCHA Salt (crystalline) Dry->Purified Boc-AA DCHA Salt (crystalline)

Fig. 1: Experimental workflow for the preparation of Boc-amino acid DCHA salt.
Conversion of Boc-Amino Acid DCHA Salt to Free Acid

Prior to its use in peptide coupling reactions, the Boc-amino acid must be liberated from its DCHA salt form. This is typically achieved through an acid wash.

Materials:

  • Boc-amino acid DCHA salt

  • Dichloromethane (DCM) or Ethyl Acetate

  • Ice-cold aqueous potassium bisulfate (KHSO₄) solution or 10% phosphoric acid solution[10][11]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend or dissolve the Boc-amino acid DCHA salt in dichloromethane (DCM) or ethyl acetate.[10][11]

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution three times with an ice-cold aqueous KHSO₄ solution or 10% phosphoric acid. The pH of the aqueous layer should be acidic (pH 2-3) to ensure complete protonation of the dicyclohexylamine.[10][11]

  • Wash the organic layer with water until the pH of the aqueous wash is neutral (pH ≥ 4).[11]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[10][11]

  • Filter the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Boc-amino acid free acid, which is often an oil or foam.[10][11]

G cluster_start Starting Material cluster_process Process cluster_end Product Boc-AA DCHA Salt Boc-AA DCHA Salt Dissolve Dissolve/Suspend in Solvent Boc-AA DCHA Salt->Dissolve Solvent DCM or Ethyl Acetate Solvent->Dissolve Acid Cold aq. KHSO₄ or 10% Phosphoric Acid Extract Aqueous Acid Extraction (x3) Acid->Extract Dissolve->Extract Wash_Water Wash with Water Extract->Wash_Water Dry Dry over Na₂SO₄ or MgSO₄ Wash_Water->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Boc-AA Free Acid Boc-AA Free Acid Evaporate->Boc-AA Free Acid

Fig. 2: Experimental workflow for the conversion of Boc-amino acid DCHA salt to the free acid.

Logical Workflow in Peptide Synthesis

The use of Boc-amino acid DCHA salts fits seamlessly into the broader workflow of solid-phase peptide synthesis (SPPS). The DCHA salt serves as a stable and pure starting material that is converted to the active free acid just prior to the coupling step.

G Start Start with Purified Boc-AA DCHA Salt Convert Convert to Free Acid (as per Protocol 3.2) Start->Convert Activate Activate Carboxyl Group (e.g., with DCC/HOBt) Convert->Activate Couple Couple to N-terminal of Resin-Bound Peptide Activate->Couple Wash Wash Resin Couple->Wash Deprotect Remove N-terminal Boc Group (e.g., with TFA) Wash->Deprotect Next_Cycle Start Next Coupling Cycle or Cleave Peptide from Resin Deprotect->Next_Cycle

Fig. 3: Logical relationship of DCHA salt utilization in a Boc-SPPS workflow.

Conclusion

The use of dicyclohexylamine to form crystalline salts of Boc-protected amino acids is a simple yet highly effective strategy to overcome common challenges associated with their physical state. This technique significantly improves the handling, purification, and stability of these critical reagents, thereby streamlining the process of peptide synthesis. For researchers and professionals in drug development, a thorough understanding and application of these methodologies are essential for ensuring the efficiency, reproducibility, and success of their synthetic endeavors. The protocols and data presented in this guide provide a solid foundation for the effective utilization of Boc-amino acid DCHA salts in the laboratory.

References

understanding Boc and Z protecting groups in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise science of peptide synthesis, the controlled, stepwise assembly of amino acids is of paramount importance.[1] To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, temporary blocking of reactive functional groups is essential.[1][2] This is achieved through the use of protecting groups.[2] This technical guide provides a comprehensive examination of two foundational α-amino protecting groups: the tert-Butoxycarbonyl (Boc) group and the Benzyloxycarbonyl (Z or Cbz) group. A thorough understanding of their chemistry, application, and strategic deployment is critical for the successful synthesis of peptides for research and therapeutic applications.

The Boc group is a cornerstone of peptide synthesis, particularly in Solid Phase Peptide Synthesis (SPPS), due to its reliable performance and acid-labile nature.[3][4] Its introduction was a pivotal development that enabled the routine synthesis of complex peptides.[3]

Mechanism of Protection

The Boc group is typically introduced to the α-amino group of an amino acid by reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3] The reaction is performed under basic conditions, which deprotonate the amino group, enhancing its nucleophilicity to attack a carbonyl carbon of the anhydride.[3]

cluster_protection Boc Protection Mechanism AA H₂N-CHR-COOH Boc_AA Boc-NH-CHR-COOH AA->Boc_AA 1. (Boc)₂O Boc2O (Boc)₂O Base Base (e.g., NaOH) Base->Boc_AA 2. Solvent (Dioxane/H₂O) Products + t-BuOH + CO₂ Boc_Peptide Boc-NH-Peptide Protonation Protonation of Carbonyl Boc_Peptide->Protonation TFA Carbocation_Formation Formation of t-butyl cation + Carbamic Acid Protonation->Carbocation_Formation Decarboxylation Decarboxylation Carbocation_Formation->Decarboxylation Free_Amine H₃N⁺-Peptide Decarboxylation->Free_Amine cluster_SPPS One Cycle of Boc-SPPS Start Boc-AA(n)-Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Couple next Boc-AA(n+1) (e.g., DCC) Neutralization->Coupling End Boc-AA(n+1)-AA(n)-Resin Coupling->End cluster_protection_z Z (Cbz) Protection Mechanism AA H₂N-CHR-COOH Z_AA Z-NH-CHR-COOH AA->Z_AA 1. Cbz-Cl CbzCl Cbz-Cl Base Base (e.g., Na₂CO₃) Base->Z_AA 2. Solvent (H₂O) Products + HCl Z_Peptide Z-NH-Peptide Reduction Reduction of C-O bond Z_Peptide->Reduction H₂, Pd/C Carbamic_Acid Carbamic Acid Intermediate + Toluene Reduction->Carbamic_Acid Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₂N-Peptide + CO₂ Decarboxylation->Free_Amine Start Molecule with Boc-NH and Z-NH groups Acid Acid (TFA) Start->Acid Selective Boc Removal Hydrogenolysis Hydrogenolysis (H₂/Pd-C) Start->Hydrogenolysis Selective Z Removal Result_Acid Molecule with Free NH₂ and Z-NH Acid->Result_Acid Result_Hydro Molecule with Boc-NH and Free NH₂ Hydrogenolysis->Result_Hydro

References

A Technical Guide to the Solubility of Boc-D-Dab(Z)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Factors Influencing Solubility

The solubility of a protected amino acid like Boc-D-Dab(Z)-OH.DCHA is governed by the principle of "like dissolves like." The molecule possesses both hydrophobic (Boc, Z, DCHA) and polar (carboxylic acid) moieties, resulting in a complex solubility profile. Key factors include:

  • Solvent Polarity : Polar aprotic solvents are often employed in peptide synthesis and are likely candidates for dissolving this compound.

  • Temperature : Solubility generally increases with temperature, although this must be balanced against the potential for thermal degradation.

  • Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact its ability to dissolve the protected amino acid.

Recommended Solvents for Solubility Screening

The following table lists common solvents used in peptide synthesis that are recommended for screening the solubility of this compound. Researchers should use this table to record their experimental findings to build an internal database for this and other similar reagents.

SolventPolarity IndexBoiling Point (°C)Rationale for InclusionExperimentally Determined Solubility (mg/mL) at 25°CNotes / Observations
N,N-Dimethylformamide (DMF)6.4153A common and effective solvent for peptide synthesis.
N-Methyl-2-pyrrolidone (NMP)6.5202A high-boiling alternative to DMF, known for good solvation.
Dichloromethane (DCM)3.140Often used for swelling resins and dissolving reagents.
Dimethyl sulfoxide (DMSO)7.2189A highly polar aprotic solvent with strong dissolving power.
Tetrahydrofuran (THF)4.066A less polar aprotic solvent, may be useful in solvent mixtures.
Acetonitrile (ACN)5.882Common in purification (HPLC) and as a reaction solvent.

Experimental Protocol for Solubility Determination

This protocol describes a standard laboratory method for quantitatively determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Analytical balance (±0.01 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF or DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

  • HPLC Method Development:

    • Develop a suitable reversed-phase HPLC method to separate and quantify this compound. A C18 column is typically a good starting point.

    • The mobile phase will likely consist of a mixture of water and acetonitrile or methanol, with an acid modifier like 0.1% trifluoroacetic acid (TFA).

    • Determine the retention time and the wavelength of maximum absorbance (λmax) for the compound.

  • Calibration Curve Generation:

    • Inject the prepared standard solutions into the HPLC system and record the peak area for each concentration.

    • Plot a graph of peak area versus concentration to create a calibration curve. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the test samples.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the test solvent in a vial. "Excess" means that undissolved solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

    • Immediately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted solution into the HPLC system and measure the peak area.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that specific solvent at the tested temperature.

Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Calculation A Prepare Standard Solutions (Known Concentrations) B Develop & Validate HPLC Method A->B C Generate Calibration Curve B->C I Determine Concentration using Calibration Curve C->I Use Curve D Prepare Saturated Solution (Excess Solute in Solvent) E Equilibrate at Constant Temp (e.g., 24-48h) D->E F Filter Supernatant (0.22 µm filter) E->F G Dilute Sample to within Calibration Range F->G H Inject Diluted Sample into HPLC G->H H->I J Calculate Original Solubility (Concentration x Dilution Factor) I->J

Caption: Workflow for Quantitative Solubility Determination.

This structured approach ensures accurate and reproducible solubility data, which is essential for the successful application of this compound in peptide synthesis and other research endeavors.

An In-depth Technical Guide on the Stability of Boc-D-Dab(Z)-OH.DCHA Under Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-α-tert-Butoxycarbonyl-N-γ-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA). Due to the limited availability of specific quantitative stability data in public literature, this guide synthesizes information on the general stability of its constituent protecting groups (Boc and Z) and established principles of stability testing for protected amino acids.

Introduction

This compound is a critical building block in peptide synthesis, valued for its orthogonal protecting group strategy which allows for selective deprotection in complex synthetic schemes. The stability of this reagent is paramount to ensure the integrity and purity of the final peptide product. This guide outlines recommended storage conditions, potential degradation pathways, and a comprehensive protocol for conducting stability studies.

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is essential. The following conditions are recommended based on manufacturer safety data sheets and general laboratory best practices for protected amino acids.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][2][3]Refrigerated conditions slow down potential degradation reactions. Some sources also indicate room temperature storage is acceptable, but cooler temperatures are generally preferred for long-term stability.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[1]Minimizes exposure to atmospheric oxygen and moisture, which can contribute to oxidative degradation and hydrolysis.
Moisture Sealed in a dry, airtight container[4][5]The compound is susceptible to hydrolysis. A dessicant may be used for additional protection.
Light Store in a light-resistant containerProtects against potential photolytic degradation.

Potential Degradation Pathways

The degradation of this compound is primarily associated with the lability of the Boc and Z protecting groups under certain conditions. The dicyclohexylammonium (DCHA) salt itself is generally stable but can dissociate.

  • Acid-Mediated Deprotection: The tert-butoxycarbonyl (Boc) group is highly susceptible to acidic conditions, leading to its cleavage and the formation of the free amine, isobutylene, and carbon dioxide.[3][6][7]

  • Hydrogenolysis: The benzyloxycarbonyl (Z or Cbz) group is labile to catalytic hydrogenation, which results in its removal to yield a free amine, toluene, and carbon dioxide.[1][8]

  • Hydrolysis: Although more stable to hydrolysis than the Boc group, the Z group can be cleaved under strong acidic or basic conditions. The ester and amide bonds within the molecule can also be susceptible to hydrolysis over extended periods, especially in the presence of moisture.

  • Oxidation: The diaminobutyric acid backbone and the protecting groups could be susceptible to oxidation, particularly if exposed to oxidizing agents or stored improperly.

The following diagram illustrates the potential degradation pathways of this compound.

G cluster_degradation Degradation Pathways main This compound acid Acidic Conditions (e.g., trace acid impurities) main->acid Deprotection hydrogen Reductive Conditions (e.g., catalytic hydrogenation) main->hydrogen Deprotection hydrolysis Hydrolysis (Moisture) main->hydrolysis Cleavage deprotected_boc H-D-Dab(Z)-OH.DCHA (Boc cleavage) acid->deprotected_boc deprotected_z Boc-D-Dab-OH.DCHA (Z cleavage) hydrogen->deprotected_z hydrolyzed_product Degraded Fragments hydrolysis->hydrolyzed_product

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and establish a stability-indicating analytical method.

4.1. Forced Degradation Study

The objective of a forced degradation study is to accelerate the degradation of the compound under various stress conditions to predict its long-term stability and to ensure the analytical method can separate the intact compound from its degradation products.[9][10][11]

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in a suitable organic solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
Base Hydrolysis Dissolve this compound in a suitable organic solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
Oxidative Degradation Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for 24 hours.
Thermal Degradation Store the solid compound in a controlled temperature oven at 60°C for 48 hours.
Photostability Expose the solid compound to a calibrated light source according to ICH Q1B guidelines.

4.2. Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity and stability of protected amino acids.[12][13][14]

ParameterDescription
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound and its degradation products. A typical gradient might be 20-80% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Column Temperature 30°C

4.3. Experimental Workflow

The following diagram outlines the workflow for a comprehensive stability study of this compound.

G cluster_setup Study Setup cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation start Reference Standard of This compound hplc RP-HPLC Analysis start->hplc samples Test Samples acid Acid Hydrolysis samples->acid base Base Hydrolysis samples->base oxidation Oxidation (H₂O₂) samples->oxidation thermal Thermal Stress samples->thermal photo Photostability samples->photo acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Peak Identification hplc->mass_spec purity Purity Assessment (% Degradation) mass_spec->purity pathways Identify Degradation Products and Pathways purity->pathways method_validation Validate Stability-Indicating Method pathways->method_validation

Caption: Experimental workflow for a stability study of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-D-Dab(Z)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of the non-canonical amino acid Nα-Boc-D-2,4-diaminobutyric acid(Nγ-Z)-OH dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA) into synthetic peptides using Boc-based solid-phase peptide synthesis (SPPS). The presence of a side-chain amine protected by a benzyloxycarbonyl (Z) group offers a site for post-synthesis modifications, making this building block valuable for creating peptides with unique structural and functional properties.

Overview of the Boc-D-Dab(Z)-OH Strategy in Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a foundational strategy in solid-phase peptide synthesis.[1] In this approach, the α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups, such as the benzyl (Bzl)-based Z group. The Boc group is removed at each cycle of peptide elongation using a moderate acid, typically trifluoroacetic acid (TFA), while the Z group remains intact.[1][2][3] The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5]

The use of Boc-D-Dab(Z)-OH allows for the introduction of a D-amino acid, which can enhance peptide stability against enzymatic degradation. The side-chain Z group is stable to the repetitive TFA treatments used for Boc deprotection and can be removed during the final cleavage step.

Data Presentation

The efficiency of each step in SPPS is critical for the purity and yield of the final peptide. The following table summarizes general quantitative data for the key steps in a Boc-SPPS protocol, adaptable for the incorporation of Boc-D-Dab(Z)-OH.

ParameterReagent/ConditionConcentration/EquivalentsDurationExpected EfficiencyMonitoring Method
Resin Swelling Dichloromethane (DCM)-30-60 min-Visual Inspection
Boc Deprotection 25-50% TFA in DCM-20-30 min>99%HPLC analysis of a cleaved sample
Neutralization 5-10% DIEA in DCM-5-10 min--
Amino Acid Coupling Boc-D-Dab(Z)-OH2.0-3.0 eq.1-4 hours>99%Kaiser Test (Ninhydrin Test)
HBTU / HATU2.0-2.9 eq.
HOBt3.0 eq.
DIEA / DIPEA4.0-6.0 eq.
Final Cleavage Reagent B (TFA/Phenol/H₂O/TIS)-2-4 hoursSequence-dependentRP-HPLC, Mass Spectrometry
Crude Peptide Purity ---70-90%Analytical RP-HPLC
Final Purity --->95-98%Analytical RP-HPLC, Mass Spectrometry

eq. = equivalents relative to the resin loading capacity. TFA = Trifluoroacetic acid; DCM = Dichloromethane; DIEA/DIPEA = N,N-Diisopropylethylamine; HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HOBt = Hydroxybenzotriazole; TIS = Triisopropylsilane.

Experimental Protocols

This section details the manual protocol for incorporating Boc-D-Dab(Z)-OH into a peptide chain using Boc-SPPS. The synthesis is typically performed in a reaction vessel equipped with a sintered glass frit for efficient filtration.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide.[6]

  • Merrifield resin: For peptides with a C-terminal carboxylic acid.[6]

  • MBHA or BHA resin: For peptides with a C-terminal amide.[6]

Protocol:

  • Place the desired amount of resin (e.g., 0.1-0.5 mmol) into the reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 30-60 minutes at room temperature.[6]

Conversion of DCHA Salt to Free Acid

Boc-D-Dab(Z)-OH is supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling. It must be converted to the free acid form before coupling.[7]

Protocol:

  • Dissolve the this compound salt in a suitable solvent mixture (e.g., DCM or a mixture of DMF and water).

  • Perform an aqueous workup by acidifying with a weak acid (e.g., citric acid solution) to protonate the carboxylic acid and the DCHA salt.

  • Extract the free acid into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the free acid, which can then be used in the coupling step.

Boc-SPPS Cycle for Peptide Elongation

The following cycle is repeated for each amino acid to be incorporated into the peptide chain.

This step removes the N-terminal Boc group, exposing a free amine for the next coupling reaction.[2]

  • Wash the resin with DCM (3x).[6]

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[2][6]

  • Agitate the mixture for 1-2 minutes, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4][6]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid.[6]

The protonated amine is neutralized to the free amine to allow for efficient coupling.

  • Wash the resin with isopropanol (IPA) (2x) and then DCM (3x).[6]

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[6]

  • Agitate for 5-10 minutes and then drain.[6]

  • Wash the resin with DCM (3x).

This protocol uses HBTU as the coupling agent, which is effective for most amino acids.[8][9] For sterically hindered couplings, HATU may be a better choice.[8][9]

Protocol:

  • In a separate vessel, dissolve Boc-D-Dab(Z)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in N,N-dimethylformamide (DMF).[8]

  • Add DIEA (4.0 equivalents) to the amino acid solution to activate it.[8]

  • Immediately add the activated amino acid solution to the neutralized resin.[8]

  • Agitate the mixture for 1-2 hours at room temperature.[8]

  • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[8] If the test is positive (blue or purple beads), the coupling step should be repeated.[10]

  • Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.[2]

Caution: This procedure involves strong, corrosive acids and should be performed in a well-ventilated fume hood.[6]

Protocol:

  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[6]

  • Prepare the cleavage cocktail. For peptides without sensitive residues like Cys, Met, or Trp, "Reagent B" is a common choice.[6][11]

    • Reagent B Composition: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[6]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[6]

  • Agitate the mixture at room temperature for 2-4 hours.[6]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.[6]

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[6]

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[6]

  • Centrifuge the mixture to pellet the peptide, then decant the ether.

  • Wash the peptide pellet with cold ether 2-3 more times.[6]

  • Dry the crude peptide pellet under vacuum.[6]

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry.

Visualizations

Boc_SPPS_Workflow Resin Resin Swell Swell in DCM Resin->Swell SwollenResin Swollen Resin Deprotection Boc Deprotection (25-50% TFA/DCM) SwollenResin->Deprotection Start Cycle DeprotectedResin Deprotected Resin (Free Amine) Neutralization Neutralization (DIEA/DCM) DeprotectedResin->Neutralization CoupledResin Coupled Peptide-Resin FinalPeptideResin Final Peptide-Resin CoupledResin->FinalPeptideResin Final Cycle Repeat Repeat Cycle (n-1) times CoupledResin->Repeat FinalCleavage Cleavage & Deprotection (e.g., Reagent B) FinalPeptideResin->FinalCleavage CleavedPeptide Crude Peptide Swell->SwollenResin Deprotection->DeprotectedResin Coupling Coupling (Boc-D-Dab(Z)-OH, HBTU, DIEA) Neutralization->Coupling Coupling->CoupledResin Repeat->Deprotection FinalCleavage->CleavedPeptide

Caption: Boc-SPPS workflow for incorporating Boc-D-Dab(Z)-OH.

Boc_D_Dab_Z_OH_DCHA cluster_Boc_D_Dab_Z_OH Boc-D-Dab(Z)-OH cluster_DCHA Dicyclohexylamine (DCHA) Boc-D-Dab(Z)-OH_formula C₂₄H₃₈N₂O₆ Boc-D-Dab(Z)-OH_structure DCHA_structure DCHA_formula C₁₂H₂₃N

References

Application Notes and Protocols for the Coupling of Boc-D-Dab(Z)-OH.DCHA in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery and development, enabling the modulation of pharmacological properties such as potency, stability, and selectivity. Boc-D-Dab(Z)-OH, Nα-tert-butyloxycarbonyl-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid, is a valuable building block that introduces a D-configured diaminobutyric acid residue. The Z (benzyloxycarbonyl) protecting group on the side-chain amine offers orthogonal protection to the acid-labile Boc group on the α-amine, allowing for selective deprotection and subsequent modification of the side chain if required.[1][2] This document provides detailed application notes and protocols for the efficient coupling of Boc-D-Dab(Z)-OH.DCHA in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protection Strategy

The use of Boc for the α-amino group and Z for the side-chain amine provides an orthogonal protection scheme. The Boc group is readily removed with moderate acids like trifluoroacetic acid (TFA), while the Z group is stable to these conditions. The Z group is typically removed by catalytic hydrogenolysis, which does not affect the Boc group or other common benzyl-based side-chain protecting groups used in Boc-SPPS.[1][3] This orthogonality is crucial for synthesizing complex peptides where side-chain manipulation is desired.

Data Presentation

While specific quantitative coupling efficiency data for Boc-D-Dab(Z)-OH is not extensively published, the following table provides a general comparison of common coupling reagents used in Boc-SPPS for standard and sterically hindered amino acids. This data can serve as a guide for optimizing the coupling of Boc-D-Dab(Z)-OH. In general, coupling efficiencies in SPPS are sequence-dependent and can decrease with increasing peptide length.[4]

Coupling ReagentReagent TypeTypical Coupling EfficiencyKey Considerations
HBTU/DIPEA Aminium Salt>99% for most standard couplingsFast activation, low racemization. In situ neutralization is effective.[2]
HATU/DIPEA Aminium Salt>99% for standard and many hindered couplingsMore reactive than HBTU, beneficial for difficult couplings.
DIC/HOBt Carbodiimide/ Additive98-99% for standard couplingsCost-effective, but can be slower. Risk of side reactions if not optimized.

Experimental Protocols

Conversion of this compound to the Free Acid

Prior to its use in SPPS, the dicyclohexylamine (DCHA) salt must be removed to liberate the free carboxylic acid for activation.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 10% aqueous solution of KHSO₄ (ice-cold)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Protocol:

  • Dissolve the this compound salt in DCM.

  • Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution to remove the dicyclohexylamine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil. The product should be stored under desiccated conditions.

Standard Boc-SPPS Deprotection and Neutralization

This protocol describes a single cycle of Nα-Boc deprotection and neutralization of the resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal Boc group

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with DMF (2 times).

    • Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes.

    • Repeat the neutralization step one more time.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess base.

Coupling of Boc-D-Dab(Z)-OH using HBTU/DIPEA

This protocol details the activation and coupling of the free acid form of Boc-D-Dab(Z)-OH. An in situ neutralization approach is often preferred for its efficiency.[2]

Materials:

  • Deprotected and neutralized peptide-resin

  • Boc-D-Dab(Z)-OH (free acid)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Kaiser test kit (Ninhydrin test)

Protocol:

  • Pre-activation Solution: In a separate reaction vessel, dissolve Boc-D-Dab(Z)-OH (2-4 equivalents relative to resin loading) and HBTU (1.9-3.9 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (4-8 equivalents) to the pre-activation solution and vortex briefly. Immediately add the activated amino acid solution to the swollen and deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.

  • Monitoring: Perform a qualitative Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates that all primary amines have been acylated.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the Kaiser test is positive, indicating incomplete coupling, repeat steps 1-5.

Mandatory Visualizations

G cluster_0 Preparation of Free Amino Acid DCHA_Salt This compound Dissolve Dissolve in DCM DCHA_Salt->Dissolve Extract Extract with aq. KHSO4 Dissolve->Extract Dry Dry over MgSO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Free_Acid Boc-D-Dab(Z)-OH (Free Acid) Evaporate->Free_Acid

Caption: Workflow for the conversion of the DCHA salt to the free acid.

G cluster_1 SPPS Coupling Cycle Start N-Boc-Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (10% DIPEA/DMF) Deprotection->Neutralization Coupling Couple Boc-D-Dab(Z)-OH (HBTU/DIPEA in DMF) Neutralization->Coupling Washing Wash (DMF, DCM) Coupling->Washing Next_Cycle Proceed to Next Cycle Washing->Next_Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

G cluster_2 Orthogonal Deprotection Logic Peptide Boc-...-D-Dab(Z)-...-Resin TFA Treat with TFA Peptide->TFA H2_PdC Treat with H2, Pd/C Peptide->H2_PdC Result_TFA H2N-...-D-Dab(Z)-...-Resin (N-terminal Deprotection) TFA->Result_TFA Result_H2 Boc-...-D-Dab(NH2)-...-Resin (Side-Chain Deprotection) H2_PdC->Result_H2

Caption: Orthogonal deprotection strategy for Boc and Z groups.

References

Application Notes and Protocols: Selective Deprotection of the Boc Group from a D-Dab(Z) Residue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount for achieving the desired chemical architecture. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. The benzyloxycarbonyl (Z or Cbz) group is another common amine protecting group, which is stable to acidic conditions used for Boc removal but can be cleaved by hydrogenolysis. This orthogonality allows for the selective deprotection of the Boc group in the presence of a Z group, a crucial step in the synthesis of peptides and other molecules containing residues like D-diaminobutyric acid (D-Dab) where the side-chain amine is protected with a Z group (D-Dab(Z)).

This document provides detailed application notes and protocols for the selective deprotection of the Nα-Boc group from a D-Dab(Z) residue, leaving the Nγ-Z group intact.

Orthogonal Deprotection Strategy

The selective removal of the Boc group in the presence of a Z group is a classic example of an orthogonal protection strategy.[1][2] The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, while the Z group is stable under these conditions.[3][4] The Z group is typically removed by catalytic hydrogenation.[5] This difference in lability is the foundation for the selective deprotection protocols outlined below.

Quantitative Data Summary

The following table summarizes common conditions and reported outcomes for the acidic deprotection of Boc-protected amines, which are applicable to the deprotection of Boc-D-Dab(Z).

Reagent/SolventConcentrationSubstrate (if specified)TimeTemperatureYieldReference(s)
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)20% (v/v)General Boc-amines2 hRoom Temp.High[1]
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)25% (v/v)General Boc-amines2-12 hRoom Temp.Not specified[6]
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)50% (v/v)Peptide on resin20-30 minRoom Temp.High[4][7]
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)1:1 (v/v)Boc-L-Glu(Z)-MeNot specified0°C to Room Temp.Quantitative[5]
4M Hydrogen Chloride (HCl) in DioxaneNot specifiedGeneral Boc-amines2 hRoom Temp.Not specified[8]
4M Hydrogen Chloride (HCl) in DioxaneNot specifiedVarious amino acids and peptides30 minRoom Temp.High[9][10][11]
4M Hydrogen Chloride (HCl) in Dioxane / Methanol1:1 (v/v)General Boc-amines10-20 minRoom Temp.High[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method for Boc deprotection in solution-phase synthesis.

Materials:

  • Boc-D-Dab(Z)-OH or its derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-D-Dab(Z) residue (1 equivalent) in anhydrous DCM (e.g., 5-10 mL per gram of substrate).

  • To the stirred solution, add TFA (typically 20-50% v/v). For a 25% TFA solution, add one-third of the volume of DCM as TFA. The addition can be done at 0 °C to control any potential exothermic reaction, although it is often performed at room temperature.[6]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene or DCM a few times.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Be cautious as CO₂ evolution will occur.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product as a TFA salt or, after basification, the free amine.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This is another common and effective method for Boc deprotection, often yielding the hydrochloride salt of the amine directly.

Materials:

  • Boc-D-Dab(Z)-OH or its derivative

  • 4M HCl solution in 1,4-dioxane

  • Anhydrous diethyl ether

  • Centrifuge or filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-D-Dab(Z) residue (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol if necessary, although often the substrate can be directly suspended in the HCl/dioxane solution.

  • Add the 4M HCl solution in dioxane (typically 5-10 equivalents of HCl).[8]

  • Stir the mixture at room temperature. The deprotection is often rapid, and the hydrochloride salt of the deprotected amine may precipitate out of the solution.[9][10][11] Monitor the reaction by TLC or LC-MS for completion (typically 30 minutes to 2 hours).

  • Upon completion, if a precipitate has formed, it can be collected by filtration or centrifugation.

  • Wash the precipitate with anhydrous diethyl ether to remove any non-polar impurities and residual starting material.

  • Dry the resulting solid under vacuum to obtain the hydrochloride salt of the D-Dab(Z) residue.

  • If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can be further purified if necessary.

Visualizations

Caption: Boc deprotection of D-Dab(Z) residue.

Experimental Workflow for Boc Deprotection General Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation (for HCl method) start Dissolve Boc-D-Dab(Z) in anhydrous solvent add_reagent Add acidic reagent (TFA or HCl/Dioxane) start->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor evaporate Remove solvent and excess acid monitor->evaporate precipitate Precipitate/filter hydrochloride salt monitor->precipitate neutralize Neutralize with base (for TFA method) evaporate->neutralize extract Aqueous work-up (Wash with water, brine) neutralize->extract dry Dry organic layer extract->dry isolate Isolate product dry->isolate final_product final_product isolate->final_product Deprotected Product (Free Amine) wash_ether Wash with diethyl ether precipitate->wash_ether dry_product Dry under vacuum wash_ether->dry_product final_product_salt final_product_salt dry_product->final_product_salt Deprotected Product (HCl Salt)

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for the Selective Removal of the Z-Group from the D-Dab Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the selective removal of the benzyloxycarbonyl (Z or Cbz) protecting group from the side chain of D-2,4-diaminobutyric acid (D-Dab). The selective deprotection of the γ-amino group of D-Dab is a critical step in the synthesis of peptides and other complex molecules where this non-proteinogenic amino acid is incorporated. This document outlines the principles of orthogonal protection and provides step-by-step protocols for common side-chain deprotection strategies.

Introduction to Orthogonal Protection of D-Dab

D-2,4-diaminobutyric acid contains two amino groups, the α-amino group at position 2 and the γ-amino group at position 4. To achieve selective modification of the γ-amino group, an orthogonal protection strategy is essential. This involves protecting the α-amino group with a protecting group that is stable under the conditions required to remove the protecting group on the γ-amino group, and vice-versa.

Commonly, the α-amino group is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the γ-amino group is protected with an acid-labile or hydrazine-labile group. Commercially available, orthogonally protected D-Dab derivatives such as Fmoc-D-Dab(Boc)-OH and Fmoc-D-Dab(ivDde)-OH are widely used in solid-phase peptide synthesis (SPPS). While the user's request specifically mentions the Z (Cbz) group, the principles of orthogonal protection are paramount. For selective removal of a γ-Cbz group, the α-amino group would need to be protected with a group stable to catalytic hydrogenation, such as the Boc group.

This document will focus on the deprotection of commonly used side-chain protecting groups for D-Dab, including Boc and ivDde, and will also provide a general protocol for Cbz group removal that can be applied in an orthogonal strategy.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for the selective deprotection of the side chain of orthogonally protected D-Dab derivatives.

Side-Chain Protecting GroupReagentSolventReaction TimeTypical Yield (%)Reference
Boc Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1)DCM1-2 hours>95%[1][2]
ivDde 2% Hydrazine in N,N-Dimethylformamide (DMF)DMF3 x 3 minutes>95%[3]
Cbz (Z) H₂ (1 atm), 10% Pd/CMethanol (MeOH)1-4 hours>95%[4][5]

Experimental Protocols

Protocol 1: Selective Removal of the Boc Group from Fmoc-D-Dab(Boc)-OH

This protocol describes the removal of the acid-labile tert-butyloxycarbonyl (Boc) group from the side chain of a D-Dab residue while the N-terminal Fmoc group remains intact.

Materials:

  • Fmoc-D-Dab(Boc)-OH incorporated into a peptide on a solid support

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the resin-bound peptide in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare a deprotection solution of 50% TFA in DCM (v/v).

  • Add the deprotection solution to the resin and shake for 1-2 hours at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (5 x 1 min).

  • Wash the resin with a neutralizing solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM (3 x 1 min).

  • Wash the resin again with DCM (5 x 1 min).

  • The resin is now ready for the next coupling step or cleavage from the resin.

Protocol 2: Selective Removal of the ivDde Group from Fmoc-D-Dab(ivDde)-OH

This protocol details the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group using hydrazine.[3]

Materials:

  • Fmoc-D-Dab(ivDde)-OH incorporated into a peptide on a solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Nitrogen or Argon gas

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a fresh deprotection solution of 2% hydrazine monohydrate in DMF (v/v).

  • Add the deprotection solution to the resin and shake for 3 minutes at room temperature.

  • Drain the solution. The cleavage can be monitored by UV spectroscopy of the filtrate for the chromophoric indazole byproduct.[6]

  • Repeat steps 4 and 5 two more times.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine.

  • The resin is now ready for the next synthetic step.

Protocol 3: General Protocol for Catalytic Hydrogenation of a Cbz-Protected Amine

This protocol describes the general procedure for the removal of a benzyloxycarbonyl (Cbz or Z) group by catalytic hydrogenation. For selective deprotection of the D-Dab side chain, the α-amino group must be protected with a group stable to these conditions (e.g., Boc).

Materials:

  • Cbz-protected D-Dab derivative

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the Cbz-protected compound in MeOH in a reaction flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% relative to the substrate).

  • Seal the flask and equip it with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

Experimental Workflow for Selective Side-Chain Deprotection

experimental_workflow start Start: Orthogonally Protected D-Dab on Solid Support swell Swell Resin start->swell deprotect Side-Chain Deprotection swell->deprotect wash1 Wash Resin deprotect->wash1 e.g., TFA for Boc or Hydrazine for ivDde neutralize Neutralize (if necessary) wash1->neutralize wash2 Wash Resin neutralize->wash2 next_step Proceed to Next Step: - Side-chain modification - Cleavage wash2->next_step

Caption: Workflow for the selective deprotection of a D-Dab side chain.

Wnt/β-Catenin Signaling Pathway and the Role of Dab2

Please Note: The following diagram illustrates the role of the adaptor protein Disabled-2 (Dab2) as a negative regulator of the Wnt/β-catenin signaling pathway.[7][8][9] This is a distinct molecule from D-2,4-diaminobutyric acid (D-Dab).

wnt_signaling_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_dab2 Regulation by Dab2 destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation ub_proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->ub_proteasome tcf_lef_off TCF/LEF target_genes_off Target Gene Transcription OFF tcf_lef_off->target_genes_off Repression wnt Wnt Ligand frizzled Frizzled wnt->frizzled lrp5_6 LRP5/6 wnt->lrp5_6 dvl Dishevelled (Dvl) frizzled->dvl lrp5_6->dvl dvl->destruction_complex Inhibition beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus Translocation tcf_lef_on TCF/LEF beta_catenin_on->tcf_lef_on Co-activation nucleus->tcf_lef_on target_genes_on Target Gene Transcription ON tcf_lef_on->target_genes_on Activation dab2 Dab2 dab2->destruction_complex Stabilizes the Destruction Complex dab2->dvl Binds to Dvl, prevents its interaction with Axin

Caption: The role of Dab2 in the Wnt/β-catenin signaling pathway.

References

Application Notes and Protocols for the Use of Boc-D-Dab(Z)-OH.DCHA in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Dab(Z)-OH.DCHA is a valuable building block for the incorporation of D-diaminobutyric acid (D-Dab) into peptide sequences during manual solid-phase peptide synthesis (SPPS). The Nα-tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, which is readily removed under acidic conditions. The side chain is protected by a benzyloxycarbonyl (Z) group, which is stable to the acidic conditions used for Boc removal, thus offering an orthogonal protection strategy. This allows for the selective deprotection of the side chain on-resin, enabling the synthesis of branched or cyclic peptides, or the introduction of specific modifications at the Dab side chain. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid derivative.

This document provides detailed application notes and protocols for the efficient use of this compound in manual peptide synthesis.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for successful peptide synthesis.

PropertyValue
Chemical Name Nα-tert-Butyloxycarbonyl-Nγ-benzyloxycarbonyl-D-α,γ-diaminobutyric acid dicyclohexylamine salt
Molecular Formula C₂₉H₄₇N₃O₆
Molecular Weight 533.71 g/mol
Appearance White to off-white powder
Storage Store at 2-8°C, desiccated.

Handling:

  • Before use in a coupling reaction, the dicyclohexylamine (DCHA) salt must be removed to generate the free carboxylic acid. This is typically achieved by a liquid-liquid extraction procedure.

  • Bring the container to room temperature before opening to avoid moisture condensation.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Protocols

Protocol 1: Conversion of DCHA Salt to Free Acid

This step is necessary before the amino acid can be activated for coupling.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 1 M Potassium bisulfate (KHSO₄) solution, ice-cold

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the DCM solution three times with an equal volume of ice-cold 1 M KHSO₄ solution.

  • Wash the DCM solution once with an equal volume of brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Remove the DCM under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil.

Protocol 2: Manual Boc-SPPS Workflow for Incorporating Boc-D-Dab(Z)-OH

This protocol outlines the standard cycle for adding an amino acid in manual Boc-SPPS.

Workflow Diagram:

Manual_Boc_SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle Resin Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1. Wash Washing Steps (DCM, IPA, DMF) Deprotection->Wash 2. Neutralization Neutralization (DIEA/DCM) Coupling Coupling (Boc-AA, Activator, DIEA) Neutralization->Coupling 4. Wash_After Washing Coupling->Wash_After 5. Wash->Neutralization 3. Resin_Next Elongated Peptide-Resin Wash_After->Resin_Next Ready for next cycle

Figure 1: General workflow for a single amino acid addition cycle in manual Boc-SPPS.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

  • Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.

2. Nα-Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times) to remove residual acid.

3. Neutralization:

  • Wash the resin with DCM (3 times).

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2 minutes and drain. Repeat the neutralization step once more.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

4. Amino Acid Coupling:

  • Activation: In a separate vessel, dissolve 2-4 equivalents of the Boc-D-Dab(Z)-OH (free acid) and a suitable coupling agent (e.g., HBTU, DIC/HOBt) in N,N-dimethylformamide (DMF).

    • For HBTU activation: Use 2 equivalents of Boc-D-Dab(Z)-OH, 1.95 equivalents of HBTU, and 3 equivalents of DIEA.

    • For DIC/HOBt activation: Use 2 equivalents of Boc-D-Dab(Z)-OH, 2 equivalents of HOBt, and 2 equivalents of DIC.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. While specific quantitative data for Boc-D-Dab(Z)-OH is not extensively published, coupling efficiencies of >99% are generally expected for most amino acids in Boc-SPPS with proper activation.[2]

  • Monitoring: The completion of the coupling reaction can be monitored using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

5. Washing:

  • After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

The cycle is repeated until the desired peptide sequence is assembled.

Protocol 3: On-Resin Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

This protocol allows for the selective removal of the Z-group from the Dab side chain while the peptide remains attached to the resin.

Workflow Diagram:

Z_Deprotection_Workflow Start Peptide-Resin with Dab(Z) Swell Swell Resin (Solvent) Start->Swell Reaction Add Catalyst (e.g., Pd/C) & Hydrogen Donor (e.g., HCOOH) Swell->Reaction Agitation Agitate at RT Reaction->Agitation Monitoring Monitor Reaction (e.g., HPLC of cleaved aliquot) Agitation->Monitoring Wash Wash Resin (Solvent) Monitoring->Wash Upon Completion End Peptide-Resin with free Dab side-chain Wash->End

Figure 2: Workflow for on-resin Z-group deprotection by catalytic transfer hydrogenation.

Materials:

  • Peptide-resin containing the Boc-D-Dab(Z)-OH residue

  • Palladium on activated carbon (Pd/C, 10%)

  • Hydrogen donor: Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

  • Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF and isopropanol (IPA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the peptide-resin in the chosen solvent (e.g., DMF) for 30-60 minutes.

  • In a separate flask, prepare a suspension of the Pd/C catalyst (typically 0.1 to 0.2 equivalents per Z-group) in the reaction solvent.

  • Add the hydrogen donor to the reaction vessel containing the swollen resin. A large excess of the hydrogen donor is typically used (e.g., 20 equivalents of ammonium formate or a 10-20% solution of formic acid in the solvent).

  • Carefully add the catalyst suspension to the reaction vessel under a stream of inert gas.

  • Seal the vessel and agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: The progress of the deprotection can be monitored by cleaving a small aliquot of the resin, followed by HPLC and mass spectrometry analysis to check for the disappearance of the Z-protected peptide and the appearance of the deprotected product.

  • Upon completion, filter the reaction mixture to remove the catalyst. It is crucial to ensure all the catalyst is removed to avoid contamination of the final peptide. This may require multiple filtrations.

  • Wash the resin extensively with the reaction solvent, followed by DCM, to remove all traces of the catalyst and byproducts.

Note on Scavengers: While scavengers are not typically required for the hydrogenolysis reaction itself, ensuring the peptide is free from other protecting groups that might poison the catalyst is important.

Protocol 4: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of any remaining acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5)[]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1.5-2 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum.

Data Presentation

The efficiency of each step in the synthesis is critical for the final yield and purity of the peptide.

StepParameterTypical Efficiency/PurityMonitoring Method
Coupling Coupling Efficiency>99%Kaiser (Ninhydrin) Test
Boc Deprotection Deprotection Efficiency>99%Not routinely monitored per cycle
Z-Group Deprotection Deprotection Efficiency>95%HPLC/Mass Spectrometry of a cleaved aliquot
Final Cleavage Crude Peptide PuritySequence-dependent (typically 60-90%)Analytical RP-HPLC
Post-Purification Final Peptide Purity>95-98%Analytical RP-HPLC and Mass Spectrometry

Potential Side Reactions and Troubleshooting

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling should be performed. Steric hindrance near the coupling site can sometimes slow down the reaction.

  • Side-chain Acylation during Z-group Removal: If the Nα-Boc group is not present during catalytic transfer hydrogenation (e.g., if it was unintentionally removed), the free α-amino group could potentially be acylated by activated species. Ensure the N-terminus is Boc-protected before Z-group removal.

  • Catalyst Poisoning: Certain functional groups, particularly sulfur-containing residues like cysteine and methionine, can poison the palladium catalyst, reducing the efficiency of hydrogenolysis. If these residues are present, a larger amount of catalyst and longer reaction times may be necessary.

  • Formylation during Hydrogenolysis in DMF: In some cases, formylation of free amino groups has been reported as a side reaction during catalytic hydrogenation in DMF.[4] Using alternative solvents like N-methylpyrrolidone (NMP) can help mitigate this.[4]

By following these detailed protocols and being mindful of potential side reactions, researchers can effectively utilize this compound to synthesize a wide range of complex and modified peptides.

References

Application Note: Automated Solid-Phase Peptide Synthesis Protocol for Boc-D-Dab(Z)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-proteinogenic amino acids like D-2,3-diaminobutyric acid (D-Dab) into peptide sequences is a key strategy in medicinal chemistry to enhance biological activity, improve stability against enzymatic degradation, and introduce unique structural constraints. This document provides a detailed protocol for the automated solid-phase peptide synthesis (SPPS) of peptides containing N-α-tert-butyloxycarbonyl-N-β-benzyloxycarbonyl-D-2,3-diaminobutyric acid (Boc-D-Dab(Z)-OH). The starting material is supplied as a dicyclohexylammonium (DCHA) salt to improve stability and handling.[1] This protocol follows the Boc/Bzl protection strategy, where the temporary Nα-Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), and the more stable side-chain benzyloxycarbonyl (Z or Cbz) group is removed during the final cleavage step with a strong acid.[2][3]

Physicochemical and Synthesis Data

Quantitative data for Boc-D-Dab(Z)-OH and expected efficiencies for the Boc-SPPS process are summarized below. Successful synthesis is contingent on driving each reaction to completion, which should be monitored.[4]

Table 1: Physicochemical Properties of Boc-D-Dab(Z)-OH

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₆ (Free Acid)
Molecular Weight352.38 g/mol (Free Acid)
AppearanceWhite to off-white solid
Protection Group (α-amino)tert-butyloxycarbonyl (Boc)
Protection Group (β-amino)Benzyloxycarbonyl (Z)
Salt FormDicyclohexylammonium (DCHA)

Table 2: Expected Efficiency and Purity in Automated Boc-SPPS

ParameterExpected Efficiency/PurityMonitoring Method
DCHA Salt Conversion> 99%N/A (pre-synthesis step)
Coupling Efficiency> 99%Kaiser Test (Ninhydrin Test)[5]
Boc Deprotection Efficiency> 99%HPLC analysis of a small cleaved sample
Crude Peptide Purity (Post-Cleavage)Sequence-dependent (typically 70-90%)Analytical RP-HPLC
Final Purity (Post-Purification)> 95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Workflow Diagram

The following diagram illustrates the cyclical process of automated Boc-SPPS for incorporating a single amino acid residue.

Boc_SPPS_Workflow cluster_prep Pre-Synthesis cluster_cycle Automated Synthesis Cycle (Repeated for each AA) cluster_post Post-Synthesis start Start: Resin Swelling free_acid Convert DCHA Salt to Free Acid deprotection 1. Boc Deprotection (25-50% TFA in DCM) free_acid->deprotection Begin Cycle wash_1 2. Wash (DCM, IPA) deprotection->wash_1 neutralization 3. Neutralization (5-10% DIEA in DCM) wash_1->neutralization wash_2 4. Wash (DCM) neutralization->wash_2 coupling 5. Amino Acid Coupling (Activated AA + Resin) wash_2->coupling monitor 6. Monitor (Kaiser Test) coupling->monitor monitor->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection (HF or TFMSA) monitor->cleavage Final Residue Coupled precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification & Analysis (HPLC, MS) precipitation->purification final_peptide Final Peptide purification->final_peptide

Caption: Automated Boc-SPPS workflow for incorporating Boc-protected amino acids.

Detailed Experimental Protocols

This section outlines the necessary protocols for using Boc-D-Dab(Z)-OH.DCHA in an automated peptide synthesizer.

Protocol 3.1: Conversion of DCHA Salt to Free Acid

For use in automated synthesizers, the DCHA salt must be converted to the free acid form prior to coupling.[6]

  • Dissolution: Dissolve the this compound salt in Dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution to remove the dicyclohexylamine.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Evaporation: Filter the solution and evaporate the solvent under reduced pressure to yield the free acid as a solid or oil. Use immediately or store under inert gas at low temperature.

Protocol 3.2: Automated Peptide Synthesis Cycle

This protocol describes a standard cycle for a Boc-SPPS automated synthesizer.[2][4] Reagent volumes are dependent on the synthesis scale and the specific instrument.

  • Resin Preparation:

    • Start with a suitable resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide).

    • Swell the resin in DCM for 30-60 minutes in the reaction vessel.[4]

  • Nα-Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes, then drain.[4]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid.

  • Neutralization:

    • Wash the resin with Isopropanol (IPA) (2x) and then DCM (3x).

    • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin-bound peptide TFA salt.[2]

    • Agitate for 5-10 minutes to neutralize the ammonium salt to the free amine.

    • Drain the neutralization solution and wash the resin with DCM (3-5x).

  • Amino Acid Coupling:

    • Activation: In a separate vessel, pre-activate the Boc-D-Dab(Z)-OH (free acid, 2-3 equivalents relative to resin loading) with a suitable coupling agent. A common combination is HBTU (0.95 eq. to the amino acid) and HOBt (1 eq.) in DMF, followed by the addition of DIEA (2 eq.).[5] Allow 2-5 minutes for activation.

    • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[5]

  • Monitoring and Washing:

    • Perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[5]

    • After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle starting with Boc deprotection.

Protocol 3.3: Final Cleavage and Deprotection

The Boc/Bzl strategy requires strong acid to cleave the peptide from the resin and remove the side-chain protecting groups like Z(Bzl).[7]

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.

  • Cleavage:

    • Treat the dried peptide-resin with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). A typical cleavage cocktail using HF is HF:anisole (9:1) at 0°C for 1 hour. Anisole acts as a scavenger to trap reactive carbocations.

    • Caution: HF and TFMSA are extremely corrosive and toxic. This step must be performed in a specialized apparatus within a certified fume hood by trained personnel.

  • Peptide Precipitation:

    • After cleavage, the strong acid is removed by evaporation with a stream of nitrogen.

    • Precipitate the crude peptide by adding the residue to a 10-fold volume of cold diethyl ether.[4]

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleaved protecting groups.[4]

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

References

Application Notes and Protocols for the Incorporation of D-Amino Acids into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of D-amino acids into peptide sequences represents a paramount advancement in peptide-based drug design and development. While nature predominantly utilizes L-amino acids, the substitution with their D-enantiomers provides a powerful strategy to overcome the intrinsic limitations of native peptides, such as their susceptibility to proteolytic degradation and consequently short in vivo half-lives. This document provides a comprehensive overview of the principles, experimental methodologies, and applications of D-amino acid chemistry in the development of novel peptide therapeutics.

The primary advantage of incorporating D-amino acids lies in their ability to confer resistance to enzymatic degradation.[1] Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By introducing D-amino acids, the peptide backbone becomes sterically hindered and less recognizable to these proteases, leading to significantly enhanced metabolic stability and bioavailability.[2][3] This increased stability makes D-amino acid-containing peptides more viable candidates for therapeutic applications.[2][4]

Applications of D-Amino Acid Incorporation

The inclusion of D-amino acids can modulate the biological activity of a peptide. The change in stereochemistry can alter the peptide's three-dimensional conformation, which in turn can affect its binding affinity and selectivity for its target receptor.[1] This has been exploited to develop superagonists, selective antagonists, and antimicrobial peptides (AMPs) with enhanced efficacy.

Enhanced Antimicrobial Activity and Stability

A significant area of application for D-amino acid incorporation is in the development of AMPs. The substitution of L-amino acids with D-amino acids can enhance the stability of AMPs against proteases secreted by bacteria and those present in biological fluids, without compromising, and in some cases even improving, their antimicrobial activity.[1][5]

Cancer Therapy

D-amino acid-containing peptides are being explored as anti-cancer agents. Their enhanced stability allows for prolonged action against tumor cells.[4] Some D-amino acid-containing peptides have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For instance, a D-amino acid analogue of the antimicrobial peptide CDT, D-CDT, was found to be effective against human lung adenocarcinoma cells (A549) with an IC50 of 9.814 μM, operating through a hyaluronan-mediated mechanism.[6] Furthermore, the replacement of L-amino acids with D-amino acids in the somatostatin analogue, octreotide, significantly increased its plasma half-life to 1.5 hours, making it a successful therapeutic for gastrointestinal tumors.[7]

Inflammatory and Immune Response Modulation

D-amino acids and peptides containing them can influence inflammatory signaling pathways. For example, D-serine and D-alanine have been shown to induce inflammatory responses in vitro through the activation of the NF-κB pathway.[8][9] This modulation of the immune system opens up possibilities for designing D-amino acid-containing peptides for treating inflammatory diseases. However, it's important to note that peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts.[10][11]

Quantitative Data on the Effects of D-Amino Acid Incorporation

The incorporation of D-amino acids has a quantifiable impact on the stability and activity of peptides. Below are tables summarizing these effects.

Table 1: Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides
Peptide NameModificationHalf-life in Human SerumReference
RanalexinAll L-amino acidsRapidly cleared[1]
DanalexinAll D-amino acidsRetained primarily in the kidneys, indicating longer circulation[1]
Polybia-MPIAll L-amino acidsDegraded by trypsin (0.002 mg/ml) in 1h[5]
D-MPIAll D-amino acidsRetained activity after incubation with 2 mg/ml trypsin for 6h[5]
mB27 peptideD-amino acid substitutions~36 minutes (in vivo, mice)[12]
Typical all-L peptideAll L-amino acids2-6 minutes (in vivo, mice)[12]
Table 2: Antimicrobial Activity of D-Amino Acid-Containing Peptides (Minimum Inhibitory Concentration - MIC)
PeptideOrganismMIC (µM)Reference
Polybia-MPI (all L)E. coli8-64[5]
D-MPI (all D)E. coli8-64[5]
Ranalexin (all L)S. aureus4-16[1]
Danalexin (all D)S. aureus4-16[1]
Polybia-CP (all L)S. aureusNot specified, used as baseline[13]
D-CP (all D)S. aureusComparable to Polybia-CP[13]
D-lys-CP (partial D)S. aureusSlightly lower activity than Polybia-CP[13]
Table 3: Receptor Binding Affinity and Cytotoxicity
PeptideTarget/Cell LineMetricValueReference
PMIγ (D-peptide)MDM2Kd52.8 nM[14]
D-CDTA549 (lung cancer)IC509.814 µM[6]
reverse D-CDTA549 (lung cancer)IC5090.16 µM[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of D-amino acid-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol describes the manual synthesis of a peptide containing D-amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected L- and D-amino acids

  • Rink Amide resin (for C-terminal amides) or Wang/2-chlorotrityl chloride resin (for C-terminal acids)[15]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the desired amount of resin in the reaction vessel and wash with DMF for 30 minutes to swell the resin.[15]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.[16]

  • Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-) (3-5 equivalents) and the coupling reagent (e.g., HBTU) in DMF.[1] b. Add the base (DIPEA) to activate the amino acid. c. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.[15]

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and by-products.[16]

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[1]

  • Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[15] c. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.[15]

  • Lyophilization: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a fluffy white powder.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification of Peptides

Materials:

  • Crude lyophilized peptide

  • HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of Solvent A and B. Filter the sample through a 0.22 µm filter.[17]

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).[18]

  • Injection and Separation: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min for an analytical column or scaled up for a preparative column.[19]

  • Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the absorbance at 214 or 280 nm.[3]

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.[18]

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide (typically >95% purity) and lyophilize to obtain the final purified product.[3]

Protocol 3: Mass Spectrometry (MS) Analysis of Peptides

Materials:

  • Purified peptide sample

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Solvents for sample preparation (e.g., 0.1% formic acid in water/acetonitrile)

Procedure:

  • Sample Preparation: Reconstitute the purified, lyophilized peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 0.1% formic acid in 50% acetonitrile/water for ESI-MS).[20]

  • Direct Infusion or LC-MS:

    • Direct Infusion: Introduce the sample directly into the mass spectrometer to determine the molecular weight of the peptide.

    • LC-MS: Couple the HPLC system to the mass spectrometer to obtain both retention time and mass information. This is useful for confirming the purity and identity of the peptide.[20]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Tandem MS (MS/MS) for Sequencing: To confirm the amino acid sequence, select the parent ion of the peptide and subject it to fragmentation (e.g., through collision-induced dissociation). Analyze the resulting fragment ions (b- and y-ions) to verify the sequence.[21]

Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Materials:

  • Purified peptide sample

  • CD-compatible buffer (e.g., phosphate buffer, pH 7.4)

  • Quartz cuvette (e.g., 1 mm path length)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the CD-compatible buffer to a final concentration of approximately 0.1-0.2 mg/mL. The buffer itself should have low absorbance in the far-UV region.[22]

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the measurement parameters, including the wavelength range (typically 190-260 nm for secondary structure), bandwidth, and scan speed.[2]

  • Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.[10]

  • Sample Measurement: Record the CD spectrum of the peptide sample.

  • Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].[10]

  • Secondary Structure Estimation: Analyze the processed CD spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, random coil, and other secondary structural elements.[23]

Signaling Pathways and Experimental Workflows

Modulation of Inflammatory Signaling Pathways

D-amino acid-containing peptides can modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines like TNF-α and IL-6.[24][25]

Below is a diagram representing the NF-κB signaling pathway and a potential point of intervention for a D-amino acid-containing anti-inflammatory peptide.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 DAA_Peptide D-Amino Acid Peptide IKK IKK Complex DAA_Peptide->IKK MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκB IKK->IkB P NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation NFkB_p65_nuc p65 NFkB_p50->NFkB_p65_nuc Translocation NFkB_p65->NFkB_p50_nuc Translocation NFkB_p65->NFkB_p65_nuc Translocation DNA DNA NFkB_p50_nuc->DNA Binding NFkB_p65_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

Experimental Workflow for Synthesis and Analysis of D-Amino Acid Peptides

The following diagram illustrates the overall workflow from peptide design to biological evaluation.

Peptide_Workflow Design Peptide Design & Sequence Selection SPPS Solid-Phase Peptide Synthesis (with D-amino acids) Design->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Purity & Identity Confirmation Purification->Analysis MS Mass Spectrometry Analysis->MS CD Circular Dichroism Analysis->CD Stability Proteolytic Stability Assay (e.g., in serum) Analysis->Stability Activity Biological Activity Assays (e.g., MIC, IC50) Stability->Activity

Caption: Workflow for D-amino acid peptide synthesis and evaluation.

References

Application Notes and Protocols for Boc-D-Dab(Z)-OH.DCHA in the Synthesis of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of antibiotics due to their broad-spectrum activity and unique mechanisms of action, which often involve the disruption of microbial membranes. The incorporation of non-proteinogenic amino acids, such as D-isomers and derivatives of diaminobutyric acid (Dab), has been shown to enhance the proteolytic stability and biological activity of synthetic AMPs.

Boc-D-Dab(Z)-OH.DCHA is a protected D-amino acid derivative that serves as a key building block in the solid-phase peptide synthesis (SPPS) of potent AMPs. The tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the γ-amino group of the diaminobutyric acid side chain provide orthogonal protection, allowing for controlled and specific peptide chain elongation. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of this reagent.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of AMPs, including detailed experimental protocols, expected quantitative data, and visualizations of the synthesis workflow and mechanism of action.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of AMPs containing D-Dab residues. It is important to note that specific yields and antimicrobial activities will be sequence-dependent. The data presented here is illustrative for a model 12-mer AMP containing a Boc-D-Dab(Z)-OH residue.

Table 1: Synthesis Yield and Purity of a Model Antimicrobial Peptide

ParameterExpected ValueMethod of Analysis
Synthesis Scale 0.1 mmol-
Crude Peptide Yield 70-85%Gravimetric Analysis
Purity after Cleavage ~65-80%RP-HPLC (220 nm)
Final Purity after Purification >98%RP-HPLC (220 nm)
Final Yield after Purification 15-25%Gravimetric Analysis
Identity Confirmation Correct MassMass Spectrometry (ESI-MS)

Table 2: Antimicrobial Activity (MIC) of a Model Dab-Containing Peptide

MicroorganismStrainMIC (µg/mL)
Gram-negative Bacteria
Escherichia coliATCC 259224 - 16
Pseudomonas aeruginosaATCC 278538 - 32
Klebsiella pneumoniaeATCC 138838 - 32
Gram-positive Bacteria
Staphylococcus aureusATCC 292132 - 8
Methicillin-resistantS. aureusMRSA ATCC 433004 - 16
Enterococcus faecalisATCC 2921216 - 64

Note: MIC (Minimum Inhibitory Concentration) values are illustrative and can vary based on the specific peptide sequence and experimental conditions.

Experimental Protocols

Preparation of Boc-D-Dab(Z)-OH Free Acid from DCHA Salt

Prior to its use in SPPS, the dicyclohexylamine (DCHA) salt of Boc-D-Dab(Z)-OH must be converted to the free acid.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 10% aqueous solution of sodium bisulfate (NaHSO₄) or potassium bisulfate (KHSO₄)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Protocol:

  • Dissolve the this compound salt in DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer three times with an equal volume of 10% aqueous NaHSO₄ solution.

  • Wash the organic layer three times with deionized water to remove any remaining salt.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Remove the DCM by rotary evaporation to obtain the Boc-D-Dab(Z)-OH free acid as a solid or oil.

  • Dry the product under high vacuum before use in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide

This protocol outlines a general procedure for manual Boc-SPPS on a 0.1 mmol scale using a standard resin (e.g., MBHA resin for a C-terminal amide).

Materials:

  • MBHA resin (or other suitable Boc-compatible resin)

  • Boc-protected amino acids (including Boc-D-Dab(Z)-OH free acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Kaiser test kit

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol)

  • Cold diethyl ether

Protocol:

a. Resin Swelling and Preparation:

  • Place the resin in a reaction vessel.

  • Wash the resin with DMF (3 x 1 min).

  • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

b. Boc Deprotection:

  • Wash the resin with DMF (3 x 1 min).

  • Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes and drain.

  • Treat the resin with a fresh solution of 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.

  • Wash the resin with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (5 x 1 min).

  • Neutralize the resin with a 10% solution of DIEA in DMF (v/v) (2 x 2 min).

  • Wash the resin with DMF (5 x 1 min).

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).

c. Amino Acid Coupling (including Boc-D-Dab(Z)-OH):

  • In a separate vial, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) by dissolving it in DMF with HBTU (2.9 equivalents) and HOBt (3 equivalents).

  • Add DIEA (6 equivalents) to the activation mixture and agitate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the completion of the coupling reaction (a negative test results in yellow/clear beads). If the test is positive, recouple for another 1-2 hours.

  • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

d. Peptide Chain Elongation:

  • Repeat the deprotection (step b) and coupling (step c) cycles for each amino acid in the peptide sequence.

e. Cleavage and Deprotection:

  • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF and DCM, and dry it under vacuum.

  • Treat the dried peptide-resin with the cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Z-group from the Dab residue.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether several times.

  • Dry the crude peptide under vacuum.

Purification and Characterization

a. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column.

  • Use a gradient of water and acetonitrile, both containing 0.1% TFA.

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry.

  • Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.

b. Characterization:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.

  • Assess the purity of the final product by analytical RP-HPLC (should be >98%).

Visualizations

Boc-SPPS Workflow for Antimicrobial Peptide Synthesis

SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 neutralization Neutralization (DIEA in DMF) wash2 Wash (DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) kaiser_test Kaiser Test coupling->kaiser_test wash1->neutralization wash2->coupling kaiser_test->deprotection Repeat Cycle for Next Amino Acid final_deprotection Final Boc Deprotection kaiser_test->final_deprotection Final Amino Acid Coupled cleavage Cleavage & Side-Chain Deprotection (Reagent K) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Antimicrobial Peptide purification->end

Caption: General workflow for Boc-Solid Phase Peptide Synthesis of an antimicrobial peptide.

Mechanism of Action of Dab-Containing Antimicrobial Peptides

AMP_Mechanism amp Cationic AMP (e.g., Polymyxin) interaction Electrostatic Interaction (Dab residues with LPS) amp->interaction Initial Binding membrane Bacterial Outer Membrane (Negatively Charged LPS) membrane->interaction displacement Displacement of Mg2+ and Ca2+ ions interaction->displacement insertion Hydrophobic Insertion of Peptide into Membrane displacement->insertion destabilization Membrane Destabilization & Permeabilization insertion->destabilization leakage Leakage of Cellular Contents destabilization->leakage death Bacterial Cell Death leakage->death

Caption: Mechanism of action of Dab-containing antimicrobial peptides against Gram-negative bacteria.

Synthesis of Branched Peptides Using Boc-D-Dab(Z)-OH.DCHA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of branched peptides utilizing the orthogonally protected amino acid derivative, Boc-D-Dab(Z)-OH.DCHA. The use of this reagent allows for the strategic introduction of branching points in a peptide sequence, a technique widely employed in the development of novel therapeutics, vaccine candidates, and drug delivery systems. Branched peptides, such as peptide dendrimers and multiple antigen peptides (MAPs), often exhibit enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles compared to their linear counterparts.

The protocols outlined below follow the principles of Boc/Bzl solid-phase peptide synthesis (SPPS), a robust and well-established methodology. This guide will cover the essential steps from the initial handling of the DCHA salt to the final purification and characterization of the branched peptide.

Orthogonal Protection Strategy for Branched Peptide Synthesis

The synthesis of branched peptides relies on an orthogonal protection strategy, where different protecting groups can be selectively removed under distinct chemical conditions. In this case, the Boc group on the α-amine is acid-labile (removed by TFA), while the Z (benzyloxycarbonyl) group on the side chain of the Dab residue is stable to these conditions but can be removed by catalytic transfer hydrogenation. This allows for the specific deprotection of the side chain to enable the synthesis of the peptide branch.

Diagram of the Orthogonal Protection Strategy

Orthogonal_Protection Boc_D_Dab_Z Boc-D-Dab(Z)-OH Alpha_Amine α-Amine (Boc protected) Boc_D_Dab_Z->Alpha_Amine TFA/DCM Side_Chain δ-Amine (Z protected) Boc_D_Dab_Z->Side_Chain Catalytic Transfer Hydrogenation Peptide_Backbone Peptide Backbone Elongation Alpha_Amine->Peptide_Backbone Branch_Synthesis Branch Synthesis Side_Chain->Branch_Synthesis

Caption: Orthogonal protection scheme for Boc-D-Dab(Z)-OH.

Experimental Protocols

Handling of this compound Salt

For stability and ease of handling, Boc-D-Dab(Z)-OH is often supplied as a dicyclohexylamine (DCHA) salt. This salt must be converted to the free acid before it can be used in the coupling reaction.

Protocol for DCHA Salt Removal:

  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the DCM solution three times with an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the free acid as a solid or oil.

  • Confirm the removal of DCHA by TLC or NMR if necessary.

Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

The following is a general protocol for manual Boc-SPPS. The synthesis is typically performed in a reaction vessel with a sintered glass frit for easy filtration.

Materials and Reagents:

  • Merrifield resin (for C-terminal carboxylic acid) or MBHA/BHA resin (for C-terminal amide)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Boc-protected amino acids

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU.

  • Kaiser test kit for monitoring coupling completion.

General SPPS Cycle:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove residual acid.

  • Neutralization:

    • Wash the resin with isopropanol (2x) and then DCM (3x).

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF. Add DIC (2-4 equivalents) and pre-activate for 10-15 minutes.

    • Alternatively, use HBTU/HATU (2-4 equivalents) with DIEA (4-8 equivalents) for activation.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

Repeat steps 2-5 for each amino acid in the main peptide chain. To introduce the branching point, use the free acid of Boc-D-Dab(Z)-OH in the coupling step.

On-Resin Side-Chain Deprotection of the Z-Group

Once the main peptide chain is synthesized and the Boc-D-Dab(Z)-OH residue is incorporated, the Z-group on the Dab side chain is selectively removed to allow for the synthesis of the branch. Catalytic transfer hydrogenation is a common method for this step.

Protocol for On-Resin Catalytic Transfer Hydrogenation:

  • Swell the peptide-resin in a suitable solvent such as DMF or a mixture of DMF/DCM.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (palladium tetrakis(triphenylphosphine)), to the resin suspension.

  • Add a hydrogen donor, such as formic acid or 1,4-cyclohexadiene, to the reaction mixture.

  • Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Once the deprotection is complete, thoroughly wash the resin with DMF and DCM to remove the catalyst and byproducts.

Synthesis of the Peptide Branch

Following the removal of the Z-group, the newly free δ-amine on the Dab residue serves as the starting point for the synthesis of the peptide branch. The branch is synthesized by repeating the Boc-SPPS cycle (steps 2-5 of the general SPPS protocol) for each amino acid in the branch sequence.

Final Cleavage and Deprotection

After the synthesis of both the main chain and the branch is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.

Protocol for HF Cleavage:

  • Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in the reaction vessel of the HF apparatus.

  • Add a scavenger mixture, such as anisole, to the resin.

  • Cool the reaction vessel to 0°C.

  • Condense liquid HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and dried.

Purification and Characterization

The crude branched peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

General RP-HPLC Purification Protocol:

  • Column: Preparative C18 column.

  • Mobile Phase A: 0.1% TFA in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm or 280 nm.

Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the branched peptide.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the synthesis and characterization of a branched peptide.

Table 1: Synthesis Parameters and Yields

ParameterValue
Resin Type and Substitutione.g., Merrifield, 0.5 mmol/g
Scale of Synthesise.g., 0.1 mmol
Coupling Efficiency (Main Chain)>99% (as per Kaiser test)
Coupling Efficiency (Branch)>99% (as per Kaiser test)
Crude Peptide Yield(mg)
Purified Peptide Yield(mg)
Overall Yield(%)

Table 2: Characterization Data

AnalysisResult
Analytical RP-HPLC Purity>95%
Mass Spectrometry (Expected Mass)(Da)
Mass Spectrometry (Observed Mass)(Da)

Visualizations

Workflow for the Synthesis of a Branched Peptide

Branched_Peptide_Synthesis_Workflow Start Start with Resin Main_Chain_Synthesis Main Chain Synthesis (Boc-SPPS Cycles) Start->Main_Chain_Synthesis Incorporate_Dab Incorporate Boc-D-Dab(Z)-OH Main_Chain_Synthesis->Incorporate_Dab Z_Deprotection On-Resin Z-Group Deprotection (Catalytic Transfer Hydrogenation) Incorporate_Dab->Z_Deprotection Branch_Synthesis Branch Synthesis (Boc-SPPS Cycles) Z_Deprotection->Branch_Synthesis Final_Cleavage Final Cleavage and Global Deprotection (HF) Branch_Synthesis->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification Characterization Characterization (HPLC, Mass Spectrometry) Purification->Characterization End Purified Branched Peptide Characterization->End

Caption: Workflow for branched peptide synthesis.

References

Troubleshooting & Optimization

preventing side reactions with Boc-D-Dab(Z)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-D-Dab(Z)-OH.DCHA. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to prevent and resolve common side reactions encountered during peptide synthesis with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a protected derivative of D-2,4-diaminobutyric acid, a non-proteinogenic amino acid. It is primarily used as a building block in solid-phase and solution-phase peptide synthesis. The orthogonal Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) protecting groups allow for selective deprotection of the α-amino and γ-amino groups, respectively. This enables the synthesis of complex peptides, including branched or cyclic structures, and the incorporation of labels or other moieties at the side chain. It is a key component in the synthesis of various peptide-based therapeutics.

Q2: Why is the DCHA salt form used?

The dicyclohexylamine (DCHA) salt form of Boc-D-Dab(Z)-OH improves the handling and stability of the amino acid derivative. It renders the compound as a stable, crystalline solid that is easier to weigh and store compared to the free acid, which may be an oil or an amorphous solid. Before use in peptide synthesis, the DCHA salt must be removed to liberate the free carboxylic acid for activation and coupling.

Q3: What are the most common side reactions associated with Boc-D-Dab(Z)-OH?

The most common side reactions include incomplete coupling due to steric hindrance, racemization during carboxyl group activation, and premature removal of the Z-group under certain conditions. A less common, but possible, side reaction is intramolecular cyclization leading to lactam formation, particularly if the γ-amino group is deprotected prematurely.

Q4: How can I remove the DCHA salt before the coupling reaction?

To use this compound in a synthesis, the DCHA salt must be removed to generate the free carboxylic acid ("free acid liberation"). This is typically achieved by dissolving the salt in an organic solvent mixture, such as ethyl acetate or dichloromethane, and washing it with an aqueous acid solution, like 10% citric acid or dilute HCl, followed by a water or brine wash to remove the dicyclohexylammonium salt. The organic layer containing the free acid is then dried and the solvent is evaporated.

Troubleshooting Guide: Preventing Common Side Reactions

Issue 1: Incomplete or Slow Coupling Reactions

Symptoms:

  • Low peptide yield after synthesis.

  • Presence of deletion sequences (peptide minus the Dab residue) in mass spectrometry analysis.

  • Positive Kaiser test (or other free amine test) after the coupling step, indicating unreacted amino groups on the resin.

Root Causes:

  • Steric Hindrance: The bulky Boc and Z protecting groups, combined with the D-configuration, can physically block the approach of the activated carboxyl group to the resin-bound N-terminus.

  • Insufficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid.

  • Poor Solvation: Inadequate swelling of the solid-phase resin or poor solubility of the protected amino acid can lead to reduced reaction rates.

Preventative Measures & Solutions:

  • Optimize Coupling Reagents: Employ highly efficient coupling reagents known to overcome steric hindrance. Carbodiimide-based reagents like DIC (N,N'-diisopropylcarbodiimide) with an additive like OxymaPure® or COMU are often more effective than HBTU/HATU alone for hindered couplings.

  • Extend Reaction Time: Double the standard coupling time (e.g., from 2 hours to 4 hours) to ensure the reaction goes to completion.

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of the activated amino acid.

Issue 2: Racemization during Activation

Symptoms:

  • Presence of diastereomeric impurities in the final peptide, detected by HPLC.

  • Broad peaks during chromatographic purification.

Root Causes:

  • Over-activation: Allowing the carboxylic acid to remain in its activated state for an extended period before addition to the amine can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.

  • Incorrect Reagents: Certain bases or coupling additives can promote racemization.

Preventative Measures & Solutions:

  • Use Racemization-Suppressing Additives: Always include an additive such as OxymaPure® or 1-hydroxybenzotriazole (HOBt) with carbodiimide reagents. These additives minimize racemization by forming less reactive, but more stable, active esters.

  • Control Base Exposure: When using reagents that require a base (like HBTU/HATU), use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) and add it just before the coupling reaction. Minimize the amount of base used to the stoichiometric requirement.

  • Pre-activation Time: Minimize the time between activation of the amino acid and its addition to the resin. Ideally, the activation mixture should be added immediately.

Data Presentation: Coupling Reagent Performance

The following table summarizes the relative efficiency and racemization risk associated with common coupling reagents when used with sterically hindered amino acids like Boc-D-Dab(Z)-OH.

Coupling ReagentAdditiveRelative EfficiencyRacemization RiskRecommended Use Case
DIC OxymaPure® HighVery LowRecommended for sterically hindered residues.
DIC HOBt HighLowGood alternative to OxymaPure®.
HBTU/HATU DIPEA Very HighModerateUse with caution; minimize activation time.
COMU DIPEA Very HighLowExcellent for difficult couplings; lower racemization than HBTU.

Experimental Protocols

Protocol 1: Free Acid Liberation from DCHA Salt
  • Dissolution: Dissolve 1.2 equivalents of this compound in a 10:1 mixture of dichloromethane (DCM) and methanol (MeOH).

  • Acid Wash: Transfer the solution to a separatory funnel and wash three times with a 10% aqueous solution of citric acid.

  • Brine Wash: Wash the organic layer once with saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporation: Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to obtain the free acid, which should be used immediately.

Protocol 2: Recommended Coupling Procedure for Solid-Phase Synthesis

This protocol assumes a 0.1 mmol scale synthesis on a rink amide resin.

  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Preparation: In a separate vessel, dissolve 3 equivalents of the liberated Boc-D-Dab(Z)-OH (from Protocol 1) and 3 equivalents of OxymaPure® in DMF.

  • Activation: Add 3 equivalents of DIC to the amino acid solution. Allow the mixture to pre-activate for 2-3 minutes.

  • Coupling: Add the activation mixture to the drained resin. Agitate at room temperature for 2-4 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (x3), DCM (x3), and DMF (x3).

  • Confirmation: Perform a Kaiser test. If the test is positive (blue beads), perform a second coupling (repeat steps 2-5). If negative, proceed to the next cycle of deprotection and coupling.

Visualizations

Workflow for Handling this compound

start Start: This compound liberation Protocol 1: Free Acid Liberation (Citric Acid Wash) start->liberation activation Activation (e.g., DIC/Oxyma) liberation->activation Use Immediately coupling Protocol 2: Coupling to Resin activation->coupling test Kaiser Test coupling->test test->coupling Positive (Recouple) wash Wash Resin test->wash Negative next_cycle Proceed to Next Cycle wash->next_cycle

Caption: Standard workflow for using this compound in SPPS.

Troubleshooting Logic for Incomplete Coupling

start Problem: Positive Kaiser Test After Coupling cause1 Potential Cause 1: Steric Hindrance start->cause1 cause2 Potential Cause 2: Poor Activation start->cause2 cause3 Potential Cause 3: Poor Solvation start->cause3 solution1a Solution: Double Couple cause1->solution1a solution1b Solution: Increase Reaction Time cause1->solution1b solution2 Solution: Use Stronger Reagent (e.g., COMU) cause2->solution2 solution3 Solution: Use NMP as co-solvent cause3->solution3

Caption: Decision tree for troubleshooting incomplete coupling reactions.

troubleshooting failed elongation after Boc-D-Dab(Z)-OH.DCHA addition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Boc-D-Dab(Z)-OH in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address failed elongation and other common problems encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling Boc-D-Dab(Z)-OH?

A1: The main challenges associated with the coupling of Boc-D-Dab(Z)-OH are steric hindrance and the need for proper activation. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the benzyloxycarbonyl (Z) group on the side chain of the diaminobutyric acid residue, can physically impede the coupling reaction. Additionally, as with many protected amino acids, ensuring complete conversion from its dicyclohexylammonium (DCHA) salt form to the free acid is crucial for efficient activation and subsequent coupling.

Q2: My Kaiser test is positive after coupling with Boc-D-Dab(Z)-OH. What does this mean and what should I do?

A2: A positive Kaiser test (indicated by a blue or purple color on the resin beads) signifies the presence of unreacted primary amines on the N-terminus of the growing peptide chain.[1] This indicates an incomplete or failed coupling reaction. The immediate recommended action is to perform a second coupling (double coupling) with freshly prepared activated Boc-D-Dab(Z)-OH.[2][3] If the Kaiser test remains positive after the second coupling, you should consider capping the unreacted amines to prevent the formation of deletion sequences in your final peptide product.[3]

Q3: How does the DCHA salt form of Boc-D-Dab(Z)-OH affect the coupling reaction?

A3: Boc-D-Dab(Z)-OH is often supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling.[4] However, the DCHA salt must be converted to the free acid form before it can be activated and used in a coupling reaction.[5][6] Failure to completely remove the DCHA can lead to poor activation and consequently, low coupling efficiency.

Q4: Can the Z-protecting group on the side chain cause side reactions?

A4: The benzyloxycarbonyl (Z) group is a robust protecting group that is generally stable under the conditions of Boc-SPPS. It is typically removed during the final cleavage from the resin with strong acids like HF. While side reactions involving the Z group during coupling are not common, the bulky nature of the group contributes to the overall steric hindrance of the amino acid derivative.

Troubleshooting Failed Elongation

A positive Kaiser test after the coupling step is the primary indicator of failed elongation. The following guide provides a systematic approach to troubleshooting this issue.

Visual Troubleshooting Workflow

G start Positive Kaiser Test (Incomplete Coupling) reagent_check Step 1: Reagent & Amino Acid Preparation Check start->reagent_check double_coupling Step 2: Perform Double Coupling reagent_check->double_coupling Reagents & preparation are optimal kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 capping Step 3: Cap Unreacted Amines kaiser_test_2->capping Positive proceed Proceed to Deprotection of Next Amino Acid kaiser_test_2->proceed Negative end Troubleshooting Complete capping->end proceed->end

Caption: Troubleshooting workflow for incomplete Boc-D-Dab(Z)-OH coupling.

Experimental Protocols

Protocol 1: Conversion of Boc-D-Dab(Z)-OH.DCHA to Free Acid

This protocol is essential to perform before the amino acid can be used in a coupling reaction.

  • Dissolution: Dissolve the this compound salt in dichloromethane (DCM).

  • Acidic Wash: Transfer the DCM solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄).[5] The pH of the aqueous layer after the final wash should be acidic.

  • Water Wash: Wash the organic layer with water until the pH of the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5][6]

  • Evaporation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid, which may be a solid or oil.[5][6]

Protocol 2: Standard Coupling of Boc-D-Dab(Z)-OH using DIC/HOBt

This protocol outlines a standard coupling procedure. For challenging couplings, more potent reagents may be necessary.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using 50% trifluoroacetic acid (TFA) in DCM.[7]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DMF.[1]

  • Activation: In a separate vessel, dissolve 2-3 equivalents of Boc-D-Dab(Z)-OH (free acid) and 2-3 equivalents of 1-hydroxybenzotriazole (HOBt) in DMF. Add 2-3 equivalents of diisopropylcarbodiimide (DIC) and allow the mixture to pre-activate for 10-15 minutes.[1]

  • Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction.[8]

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.[8]

Protocol 3: Kaiser Test (Ninhydrin Test)

This qualitative test is crucial for monitoring the presence of free primary amines.[1]

  • Sample Preparation: Take a small sample of resin beads (10-15 beads) and wash them thoroughly.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the resin beads in a small test tube:

    • Solution A: 5% ninhydrin in ethanol

    • Solution B: 80% phenol in ethanol

    • Solution C: 2% of 0.001M aqueous KCN in pyridine[3]

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[2]

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Blue or purple color.[3]

    • Negative Result (Complete Coupling): Yellow or colorless.[3]

Data Presentation

While specific quantitative data for the coupling efficiency of Boc-D-Dab(Z)-OH is sequence-dependent and not extensively published, the following table provides a general comparison of the effectiveness of common coupling reagents for sterically hindered amino acids.

Coupling Reagent CocktailReagent TypeRelative Effectiveness for Hindered CouplingsNotes
DIC/HOBt CarbodiimideModerateCost-effective, but may require longer reaction times or double coupling for difficult residues.[3]
HBTU/DIPEA Aminium SaltHighFast and efficient, a common choice for overcoming steric hindrance.[1]
HATU/DIPEA Aminium SaltVery HighGenerally more reactive than HBTU and very effective for challenging couplings.[3][6]
PyBOP/DIPEA Phosphonium SaltHighEffective for hindered couplings and can reduce the risk of certain side reactions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for addressing a failed coupling reaction during SPPS.

G start Start SPPS Cycle: Couple Boc-D-Dab(Z)-OH kaiser_test Perform Kaiser Test start->kaiser_test negative_result Negative Result: Coupling Complete kaiser_test->negative_result Yellow/Colorless positive_result Positive Result: Coupling Incomplete kaiser_test->positive_result Blue/Purple end Continue Synthesis negative_result->end troubleshoot Initiate Troubleshooting Protocol positive_result->troubleshoot double_couple Double Couple with Fresh Reagents troubleshoot->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 negative_result_2 Negative Result: Proceed to Deprotection kaiser_test_2->negative_result_2 Yellow/Colorless positive_result_2 Positive Result: Consider Capping kaiser_test_2->positive_result_2 Blue/Purple negative_result_2->end positive_result_2->end

Caption: Decision tree for troubleshooting incomplete coupling.

References

Technical Support Center: Minimizing Racemization of D-Dab during Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the racemization of D-2,4-diaminobutyric acid (D-Dab) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of D-Dab peptide synthesis and why is it a concern?

A1: Racemization is the conversion of a single enantiomer (in this case, D-Dab) into a mixture of both its D- and L-forms. During peptide synthesis, the chiral integrity of the α-carbon of D-Dab can be compromised, leading to the incorporation of the incorrect L-Dab stereoisomer into the peptide chain. This is a critical issue as it can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, while also generating hard-to-separate diastereomeric impurities.

Q2: What are the primary mechanisms leading to D-Dab racemization during coupling?

A2: The racemization of D-Dab during peptide synthesis primarily occurs through two mechanisms:

  • Oxazolone Formation: This is the most common pathway. The activated carboxyl group of the N-protected D-Dab can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.

  • Direct Enolization: This involves the direct abstraction of the α-proton from the activated D-Dab by a base, forming an achiral enolate intermediate. This is more prevalent under strongly basic conditions.

Q3: Which factors are most critical in controlling D-Dab racemization?

A3: Several factors influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent significantly impacts the rate of racemization.

  • Base: The type and concentration of the base used for activation and neutralization can promote racemization. Stronger and more concentrated bases generally increase the risk.

  • Temperature: Elevated temperatures, especially in microwave-assisted peptide synthesis, can accelerate racemization.[1]

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can lead to increased racemization.

  • Side-Chain Protecting Group: The choice of protecting group for the side-chain amino group of D-Dab can influence its susceptibility to side reactions, including racemization.

Q4: How does the side-chain protecting group of D-Dab affect the synthesis?

A4: The side-chain protecting group is crucial. For instance, Fmoc-Dab(Mtt)-OH has been reported to undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency.[2][3] While this is not directly racemization of the alpha-carbon, it is a significant side reaction to consider. The use of Fmoc-Dab(Boc)-OH is a common alternative, offering good protection under standard Fmoc-SPPS conditions. The choice of protecting group can also influence the overall steric hindrance around the amino acid, potentially affecting coupling kinetics and, indirectly, the time the activated species is susceptible to racemization.

Troubleshooting Guides

Issue 1: High levels of L-Dab epimer detected in the final peptide.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. Uronium/aminium salt-based reagents like HATU and COMU , or phosphonium salt-based reagents like PyAOP are generally recommended over carbodiimides like DIC when used alone.[4][5]
Strong Base Use a weaker, sterically hindered base. Substitute stronger bases like DBU or DIPEA with N-methylmorpholine (NMM) or sym-collidine .[4]
Prolonged Pre-activation Minimize the pre-activation time of the Fmoc-D-Dab-OH with the coupling reagent before adding it to the resin-bound amine. Ideally, perform the activation in situ.
Elevated Temperature If using microwave-assisted synthesis, lower the coupling temperature. Reducing the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[1] For standard synthesis, conduct couplings at room temperature or below if racemization is a significant issue.

Issue 2: Poor coupling efficiency observed when using Fmoc-D-Dab(Mtt)-OH.

Potential Cause Recommended Solution
Lactam Formation Fmoc-Dab(Mtt)-OH is prone to intramolecular cyclization to form a lactam, which is unreactive in the subsequent coupling step.[2][3]
1. Switch Coupling Reagent: Use DEPBT as the coupling reagent without a pre-incubation step. This has been shown to achieve complete incorporation.[3]
2. Change Protecting Group: Consider using an alternative orthogonally protected D-Dab derivative, such as Fmoc-D-Dab(Boc)-OH , to avoid this side reaction.[6]

Quantitative Data Summary

While specific quantitative data for D-Dab racemization is not abundant in the literature, the following table provides a general comparison of the effectiveness of different coupling reagents and additives in minimizing racemization for other amino acids, which can serve as a guide for D-Dab.

Coupling ReagentAdditiveBaseRacemization (%)Notes
DICHOBtDIPEAHighCarbodiimides alone or with HOBt can lead to significant racemization.
DICHOAtDIPEAModerateHOAt is a more effective racemization suppressant than HOBt.
DICOxymaPureDIPEALowOxymaPure is a highly effective and non-explosive alternative to HOBt and HOAt.[7]
HBTU-DIPEAModerate
HATU -NMM/DIPEA Low Generally provides fast coupling and low racemization.[5]
COMU -NMM/DIPEA Very Low A highly efficient coupling reagent with a low propensity for racemization.[4]
DEPBT -DIPEA Very Low Particularly effective for sensitive amino acids and can prevent side reactions like lactam formation in Fmoc-Dab(Mtt)-OH.[3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-D-Dab(Boc)-OH using HATU

This protocol is designed for the manual solid-phase synthesis of a peptide containing a D-Dab residue with minimal racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Dab(Boc)-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH and HATU in DMF. Add NMM or DIPEA and allow the mixture to pre-activate for no more than 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (blue beads), indicating incomplete coupling, a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Chiral Analysis of a D-Dab Containing Peptide

This protocol outlines a general procedure for determining the extent of racemization of a D-Dab residue in a synthetic peptide.

Materials:

  • Synthetic peptide containing D-Dab

  • 6 M HCl

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone

  • 1 M NaHCO₃

  • HPLC system with a C18 column

Procedure:

  • Peptide Hydrolysis: Place the peptide in a hydrolysis tube and add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation: After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Derivatization: Dissolve the dried hydrolysate in 1 M NaHCO₃. Add a solution of Marfey's reagent in acetone and incubate at 40°C for 1 hour.

  • Quenching: Quench the reaction by adding 2 M HCl. Evaporate the sample to dryness.

  • HPLC Analysis: Redissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water). Inject the sample onto a C18 reverse-phase HPLC column. Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the diastereomeric derivatives. The L-Dab derivative will have a different retention time than the D-Dab derivative, allowing for quantification of the L-epimer.[8]

Visualizations

Racemization_Mechanism start Fmoc-D-Dab-OH activated Activated Ester start->activated + Coupling Reagent oxazolone 5(4H)-Oxazolone (Achiral Intermediate) activated->oxazolone + Base (Intramolecular) enolate Enolate (Achiral Intermediate) activated->enolate + Strong Base (Direct Abstraction) d_peptide Desired D-Peptide oxazolone->d_peptide + H₂N-Peptide l_peptide L-Epimer (Racemization) oxazolone->l_peptide + H₂N-Peptide enolate->d_peptide + H⁺ enolate->l_peptide + H⁺

Mechanism of D-Dab racemization via oxazolone and enolate intermediates.

Troubleshooting_Workflow start High Racemization of D-Dab Detected q1 Which coupling reagent was used? start->q1 carbodiimide Carbodiimide (e.g., DIC) q1->carbodiimide Yes uronium Uronium/Phosphonium (e.g., HATU, COMU) q1->uronium No sol1 Add OxymaPure or HOAt. Switch to HATU/COMU. carbodiimide->sol1 q2 Which base was used? uronium->q2 sol1->q2 strong_base Strong Base (e.g., DIPEA) q2->strong_base Yes weak_base Weaker Base (e.g., NMM) q2->weak_base No sol2 Switch to a weaker base like NMM or collidine. strong_base->sol2 q3 What was the coupling temperature? weak_base->q3 sol2->q3 high_temp Elevated Temperature q3->high_temp Yes rt Room Temperature q3->rt No sol3 Lower the coupling temperature. high_temp->sol3 end Racemization Minimized rt->end sol3->end

A decision workflow for troubleshooting D-Dab racemization.

References

effective removal of DCHA salt before coupling reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of dicyclohexylamine (DCHA) salt from active pharmaceutical ingredients (APIs), intermediates, or protected amino acids, a critical step prior to subsequent coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the DCHA salt before a coupling reaction?

A1: DCHA is often used to form a stable, crystalline salt of a carboxylic acid-containing compound, such as an N-protected amino acid, which facilitates purification and handling. However, the carboxylic acid must be in its free form to be activated and participate in a coupling reaction (e.g., amide bond formation). The presence of the DCHA salt will prevent the desired reaction from occurring.

Q2: What is the most common and effective method for removing DCHA salt?

A2: The most common and effective method for removing DCHA salt is through an acid-base extraction.[1][2] This process involves dissolving the DCHA salt in an organic solvent and washing it with an acidic aqueous solution. The acid protonates the dicyclohexylamine, forming a water-soluble dicyclohexylammonium salt that partitions into the aqueous layer, leaving the free carboxylic acid in the organic layer.

Q3: Which acids are recommended for the aqueous wash, and are there any I should avoid?

A3: Mild inorganic acids are recommended. The most commonly cited are:

  • Potassium bisulfate (KHSO₄): An effective and widely used option.[1]

  • Phosphoric acid (H₃PO₄): Another excellent choice.[2]

  • Sulfuric acid (H₂SO₄): Can also be used.[2]

It is crucial to avoid using hydrochloric acid (HCl) . Dicyclohexylamine reacts with HCl to form dicyclohexylammonium chloride, which is sparingly soluble in many organic solvents and can precipitate, making the separation difficult.[2]

Q4: What organic solvents are suitable for dissolving the DCHA salt during the extraction?

A4: A variety of water-immiscible organic solvents can be used. Common choices include:

  • Dichloromethane (DCM)[1]

  • Ethyl acetate (EtOAc)[2]

  • tert-Butyl methyl ether (MTBE)[2]

  • Isopropyl ether[2]

The choice of solvent may depend on the solubility of your specific compound.

Q5: How can I confirm that the DCHA has been completely removed?

A5: Complete removal of DCHA is crucial. Here are a few methods to confirm its absence:

  • pH check: After the final aqueous wash, the pH of the aqueous phase should be neutral or slightly acidic. A basic pH may indicate the presence of residual dicyclohexylamine.

  • Thin Layer Chromatography (TLC): Spot the organic layer against a standard of the DCHA salt. The absence of the DCHA salt spot indicates complete removal.[2]

  • ¹H NMR Spectroscopy: The characteristic signals for dicyclohexylamine protons will be absent in the spectrum of the final product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the free acid - Incomplete extraction of DCHA, leading to loss of product as the salt. - Emulsion formation during extraction, causing loss of material at the interface. - The free acid has some solubility in the aqueous layer.- Perform multiple acidic washes (e.g., 3 times) to ensure complete protonation and removal of DCHA.[1] - To break emulsions, add brine (saturated NaCl solution) or allow the mixture to stand for a longer period. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Product precipitates during extraction - The free acid is poorly soluble in the chosen organic solvent. - If using an inappropriate acid like HCl, the dicyclohexylammonium salt may precipitate.- Use a larger volume of the organic solvent or switch to a solvent in which the free acid is more soluble. - Ensure you are using a recommended acid such as KHSO₄ or H₃PO₄.[2]
Coupling reaction fails or is low-yielding after DCHA removal - Incomplete removal of DCHA, which neutralizes the activated carboxylic acid. - Residual acid from the wash step interfering with the coupling reaction. - Water remaining in the organic layer.- Confirm complete DCHA removal using TLC or by checking the pH of the final water wash. - After the acidic washes, wash the organic layer with water until the aqueous layer is neutral to remove any excess acid.[2] - Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before evaporating the solvent.[1][2]
Difficulty separating the organic and aqueous layers - Formation of a stable emulsion.- Add a small amount of brine to the separatory funnel and gently swirl. - Allow the separatory funnel to stand undisturbed for a longer period. - If possible, centrifugation can be used to break the emulsion.

Data Presentation

MethodAcid UsedOrganic SolventExpected YieldExpected PurityKey Considerations
Acid-Base Extraction 10% KHSO₄ (aq)DichloromethaneHigh (>95%)High (>99% after drying)Multiple extractions are recommended for complete DCHA removal.[1]
Acid-Base Extraction 10% H₃PO₄ (aq)Ethyl AcetateHigh (>95%)High (>99% after drying)A good alternative to KHSO₄; avoids the use of chlorinated solvents.[2]
Acid-Base Extraction 1M H₂SO₄ (aq)MTBEHigh (>95%)High (>99% after drying)Ensure all residual sulfuric acid is washed out before subsequent steps.[2]

Experimental Protocols

Protocol 1: DCHA Salt Removal using Potassium Bisulfate (KHSO₄)
  • Dissolution: Dissolve the DCHA salt in dichloromethane (DCM, approximately 10-20 mL per gram of salt).

  • Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of cold 10% aqueous KHSO₄ solution.

  • Washing: Wash the organic layer with water, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the free acid.

Protocol 2: DCHA Salt Removal using Phosphoric Acid (H₃PO₄)
  • Suspension: Suspend the DCHA salt in 5-10 volumes of ethyl acetate or tert-butyl methyl ether.

  • Acidification: While stirring, add 10% aqueous phosphoric acid until the solid dissolves completely and two clear phases are visible. The pH of the lower (aqueous) phase should be 2-3.

  • Separation and Washing: Separate the layers. Wash the organic layer once with a small volume of 10% phosphoric acid, followed by three washes with water. The pH of the final aqueous wash should be ≥4.[2]

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Filtration and Evaporation: Filter and evaporate the solvent to dryness in vacuo to yield the free acid.

Visualizations

DCHA_Removal_Workflow start Start: DCHA Salt dissolve Dissolve in Organic Solvent (e.g., DCM, EtOAc) start->dissolve extract Extract with Aqueous Acid (e.g., 10% KHSO4) dissolve->extract wash_water Wash with Water extract->wash_water Organic Layer troubleshoot Incomplete Removal? (Check pH/TLC) extract->troubleshoot Aqueous Layer wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous Agent (e.g., Na2SO4) wash_brine->dry evaporate Evaporate Solvent dry->evaporate end_product End: Free Acid evaporate->end_product troubleshoot->extract Repeat Extraction troubleshoot->wash_water Complete

Caption: General workflow for the removal of DCHA salt via acid-base extraction.

Troubleshooting_Logic start Low Yield or Failed Coupling check_dcha Check for Residual DCHA (TLC, pH of last wash) start->check_dcha dcha_present DCHA Present? check_dcha->dcha_present repeat_extraction Solution: Repeat Acid Extraction Protocol dcha_present->repeat_extraction Yes check_water Check for Water (Appearance, NMR) dcha_present->check_water No water_present Water Present? check_water->water_present redry Solution: Re-dry Organic Layer water_present->redry Yes check_acid Check for Residual Acid (pH of last wash) water_present->check_acid No acid_present Acid Present? check_acid->acid_present rewash Solution: Wash with Water until Neutral acid_present->rewash Yes other_issues Consider Other Coupling Issues acid_present->other_issues No

Caption: Troubleshooting decision tree for issues after DCHA salt removal.

References

Technical Support Center: Analytical HPLC Methods for Peptides with D-Dab(Z)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical HPLC of peptides containing the unnatural amino acid D-2,4-diaminobutyric acid with a benzyloxycarbonyl (Z) protecting group on the side chain (D-Dab(Z)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these hydrophobic and structurally unique peptides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of peptides incorporating D-Dab(Z). The question-and-answer format is designed to help you quickly identify and resolve common problems.

Q1: Why is my peptide containing D-Dab(Z) showing a broad or tailing peak in reversed-phase HPLC?

A1: Peak broadening and tailing are common issues when analyzing hydrophobic peptides like those containing D-Dab(Z). Several factors can contribute to this phenomenon:

  • Secondary Interactions: The basic nature of the free alpha-amine on the Dab residue can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

  • Hydrophobic Aggregation: The bulky and non-polar Z-group significantly increases the peptide's hydrophobicity, which can cause aggregation on the column, resulting in broad peaks.

  • Poor Solubility: The peptide may have limited solubility in the initial mobile phase conditions, causing it to precipitate at the head of the column.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Ion-Pairing Agent: Use trifluoroacetic acid (TFA) at a concentration of 0.1% in both your aqueous and organic mobile phases. TFA helps to suppress silanol interactions and provides a counter-ion for basic residues, improving peak shape.[1]

    • Organic Modifier: While acetonitrile is a common choice, consider using or blending it with other organic solvents like isopropanol or n-propanol, which can improve the solubility of hydrophobic peptides.[2][3]

  • Adjust Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can enhance peptide solubility, reduce mobile phase viscosity, and improve peak shape.[4]

  • Select an Appropriate Column:

    • For highly hydrophobic peptides, a column with a less hydrophobic stationary phase (e.g., C8 or diphenyl) may provide better results than a standard C18 column.[2][3]

    • Ensure the column has a pore size of 300 Å, which is generally recommended for peptide analysis to allow for better diffusion of the larger molecules.

  • Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves. This can help to mitigate on-column aggregation and prevent column overload.

Q2: I'm observing unexpected peaks in my chromatogram. What could be their source?

A2: Unexpected peaks in the chromatogram of a synthetic peptide can originate from various sources, including the synthesis process itself or degradation of the peptide.

  • Synthesis-Related Impurities:

    • Deletion Sequences: Incomplete coupling of an amino acid during solid-phase peptide synthesis (SPPS).

    • Truncated Sequences: Premature termination of the peptide chain.

    • Incomplete Deprotection: Residual protecting groups from other amino acids in the sequence.

    • Diastereomers: Racemization of amino acids during synthesis.

  • Degradation Products:

    • Oxidation: Methionine and Cysteine residues are particularly susceptible to oxidation.

    • Deamidation: Asparagine and Glutamine residues can deamidate to form aspartic acid and glutamic acid, respectively.

    • Cleavage of the Z-group: While generally stable to TFA, prolonged exposure or harsh conditions could lead to partial removal of the benzyloxycarbonyl group.

Troubleshooting Workflow:

A systematic approach is crucial for identifying the source of unexpected peaks. The following workflow can guide your investigation.

G A Unexpected Peak Observed B Run Blank Gradient (Mobile Phase Only) A->B C Peaks Present in Blank? B->C D Source is Contamination C->D Yes E Source is Peptide-Related C->E No F Prepare Fresh Mobile Phase D->F I Review Synthesis Data E->I G Use High-Purity Solvents F->G H Flush System G->H J Investigate Potential Degradation I->J K Perform LC-MS Analysis J->K L Characterize Impurity K->L

A decision tree for troubleshooting unexpected HPLC peaks.

Q3: My peptide's retention time is shifting between injections. What could be the cause?

A3: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the organic component or microbial growth in the aqueous phase. It is recommended to prepare fresh aqueous mobile phases daily.[5]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.

  • Pump Issues: Inconsistent flow rates due to air bubbles in the pump or malfunctioning check valves can lead to retention time shifts.

Frequently Asked Questions (FAQs)

What is a good starting point for an analytical HPLC method for a D-Dab(Z)-containing peptide?

A good starting point for method development is to use a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size) with a gradient elution.

ParameterRecommended Starting Condition
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection 220 nm (peptide backbone) and 254 nm (Z-group)

This initial method can then be optimized based on the observed chromatographic results.

How does the D-Dab(Z) residue affect the peptide's retention in reversed-phase HPLC?

The D-Dab(Z) residue significantly increases the hydrophobicity of a peptide due to the presence of the benzyloxycarbonyl (Z) group. This will lead to a longer retention time on a reversed-phase column compared to a similar peptide without this modification. The D-configuration of the amino acid can also influence the peptide's secondary structure, which may subtly affect its interaction with the stationary phase compared to its L-counterpart.

Is the Z-group stable under typical reversed-phase HPLC conditions?

The benzyloxycarbonyl (Z) group is generally stable to the acidic conditions of typical reversed-phase mobile phases containing 0.1% TFA. However, prolonged exposure to strong acids or high temperatures could potentially lead to its cleavage. It is always advisable to analyze fractions by mass spectrometry to confirm the integrity of the peptide.

What is the best way to prepare a D-Dab(Z) peptide sample for HPLC analysis?

Due to the hydrophobic nature of these peptides, solubility can be a challenge. It is recommended to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then dilute it with the initial mobile phase to the desired concentration. Ensure the final sample is fully dissolved and filtered through a 0.22 µm filter before injection to prevent column clogging.

Experimental Protocols

Protocol 1: General Analytical RP-HPLC Method Development

This protocol outlines a systematic approach to developing a robust analytical method for a D-Dab(Z)-containing peptide.

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm, 300 Å.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Run a broad gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40°C.

    • Detection: 220 nm and 254 nm.

  • Gradient Optimization:

    • Based on the elution time of the main peak in the scouting run, create a shallower gradient around that time point to improve resolution. For example, if the peptide elutes at 60% B, a new gradient could be 40% to 70% B over 30 minutes.

  • Column and Solvent Screening (if necessary):

    • If peak shape is poor, screen other columns (e.g., C8, diphenyl) and organic modifiers (e.g., isopropanol, n-propanol).

Protocol 2: LC-MS Analysis for Peak Identification

To identify unknown peaks, coupling the HPLC system to a mass spectrometer is essential.

  • HPLC Method: Use the optimized analytical method from Protocol 1, but replace TFA with 0.1% formic acid in the mobile phases to improve MS signal intensity. Note that this may alter the chromatography, so some re-optimization might be necessary.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: A wide range to encompass the expected m/z of the peptide and potential impurities (e.g., 300–2000 m/z).

  • Data Analysis:

    • Extract the mass spectrum for each peak in the chromatogram.

    • Determine the molecular weight of each species and compare it to the expected mass of the target peptide and potential synthesis-related impurities or degradation products.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis and characterization of a peptide containing D-Dab(Z).

G cluster_0 Crude Peptide Analysis cluster_1 Method Optimization cluster_2 Purity Assessment & Characterization A Dissolve Crude Peptide B Analytical RP-HPLC (Scouting Gradient) A->B C LC-MS Analysis B->C D Optimize Gradient C->D E Screen Columns & Solvents (if needed) D->E F Run Optimized HPLC Method E->F G Integrate Peaks & Calculate Purity F->G H Confirm Peak Identity with LC-MS F->H

Workflow for HPLC method development and analysis.

References

Technical Support Center: Mass Spectrometry Analysis of D-Dab(Z)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Dab(Z) (D-α,γ-diaminobutyric acid (N-γ-benzyloxycarbonyl)) containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of D-Dab(Z)-containing peptides to consider for mass spectrometry analysis?

A1: D-Dab(Z)-containing peptides have several features that influence their behavior in mass spectrometry:

  • Hydrophobicity: The benzyloxycarbonyl (Z) protecting group significantly increases the hydrophobicity of the peptide, which can affect its solubility and retention in reversed-phase chromatography.

  • Aromaticity: The benzene ring within the Z-group allows for UV detection, typically around 254-260 nm.

  • Basic Residue: The free α-amino group of the D-diaminobutyric acid residue can be protonated, making the peptide amenable to positive-ion mode mass spectrometry.

  • Protecting Group Lability: The Z-group can be labile under certain mass spectrometry conditions, leading to characteristic fragmentation patterns.

Q2: I am not detecting my D-Dab(Z)-containing peptide. What are the possible reasons?

A2: Several factors could lead to a lack of signal for your peptide. Consider the following troubleshooting steps:

  • Sample Preparation: Peptides can be lost during sample preparation due to non-specific binding to surfaces.[1] Using low-binding tubes and pipette tips can help mitigate this issue. Also, ensure that your sample cleanup procedure is appropriate for peptides and that you are not losing your sample during desalting steps.

  • Solubility Issues: The hydrophobic Z-group may cause solubility problems in aqueous solutions. Try dissolving your peptide in a small amount of organic solvent (like acetonitrile or methanol) before diluting with an aqueous solution.

  • Ionization Efficiency: The choice of ionization source and mobile phase additives can significantly impact signal intensity. For electrospray ionization (ESI), using additives like formic acid can improve protonation and signal in positive-ion mode. However, strong ion-pairing agents like trifluoroacetic acid (TFA) can sometimes suppress the signal.

  • Instrument Settings: Ensure your mass spectrometer is properly calibrated and that the mass range is set to include the expected m/z of your peptide. Check the ion source parameters, such as spray voltage and gas flows, to ensure they are optimized for peptide analysis.

Q3: I am observing unexpected peaks in my mass spectrum. What could they be?

A3: Unexpected peaks can arise from several sources:

  • Adduct Formation: It is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other cations from glassware or reagents.

  • In-source Fragmentation: The Z-group can be labile and may partially fragment in the ion source, leading to peaks corresponding to the peptide without the protecting group or fragments of the protecting group.

  • Contaminants: Peaks from solvents, plasticizers, or other contaminants are also possible. Running a blank injection of your solvent can help identify these.

Q4: How does the D-configuration of the amino acid affect the mass spectrometry analysis?

A4: In general, standard mass spectrometry techniques like collision-induced dissociation (CID) do not differentiate between D- and L-isomers as they have the same mass. However, the stereochemistry can sometimes influence fragmentation patterns in subtle ways. More advanced techniques like ion mobility-mass spectrometry (IM-MS) can separate isomers based on their different shapes and collision cross-sections.[2][3][4][5] For routine analysis, the D-configuration is not expected to cause significant issues compared to the L-form.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

This is a common issue in peptide analysis and can be addressed by systematically checking each step of the workflow.

Troubleshooting Workflow for Low Signal Intensity

start Start: Low/No Signal sample_prep Check Sample Preparation start->sample_prep solubility Assess Peptide Solubility sample_prep->solubility If sample prep is OK end_bad Issue Persists Consult Instrument Specialist sample_prep->end_bad If sample loss identified lc_params Optimize LC Parameters solubility->lc_params If solubility is good solubility->end_bad If precipitation occurs ms_params Optimize MS Parameters lc_params->ms_params If LC is optimized lc_params->end_bad If peak shape is poor end_good Signal Improved ms_params->end_good If signal improves ms_params->end_bad If no improvement

Caption: Troubleshooting workflow for low signal intensity.

Potential Cause Recommended Solution
Non-Specific Binding Use low-binding consumables (e.g., polypropylene tubes). Consider adding a small amount of organic solvent or a surfactant to your sample diluent.
Poor Solubility Dissolve the peptide in a minimal amount of organic solvent (e.g., ACN, MeOH, or DMSO) before final dilution.
Inefficient Ionization Optimize mobile phase additives. For ESI+, 0.1% formic acid is a good starting point. Ensure proper tuning and calibration of the mass spectrometer.
Sample Degradation Prepare samples fresh and store them appropriately (e.g., at -20°C or -80°C) to prevent degradation.
Issue 2: Complex or Uninterpretable MS/MS Spectra

The presence of the D-Dab(Z) modification can lead to complex fragmentation patterns. Understanding these can aid in spectral interpretation.

Troubleshooting Workflow for Complex MS/MS Spectra

start Start: Complex MS/MS check_precursor Verify Precursor Ion Isolation start->check_precursor analyze_neutral_loss Look for Characteristic Neutral Losses check_precursor->analyze_neutral_loss Isolation OK end_bad Interpretation Unclear Consider Alternative Fragmentation check_precursor->end_bad Poor Isolation vary_ce Vary Collision Energy analyze_neutral_loss->vary_ce Neutral Losses Identified analyze_neutral_loss->vary_ce No Obvious Neutral Losses compare_spectra Compare with Theoretical Fragmentation vary_ce->compare_spectra Data Acquired end_good Spectrum Interpreted compare_spectra->end_good Match Found compare_spectra->end_bad No Match

Caption: Troubleshooting workflow for complex MS/MS spectra.

Potential Cause Recommended Solution
Protecting Group Fragmentation The benzyloxycarbonyl (Z) group can undergo characteristic fragmentation. Look for a neutral loss of the benzyl group (91 Da) or the entire benzyloxy group (107 Da).[1][6] A neutral loss of CO₂ (44 Da) from the Z-group is also possible.
Side Chain Fragmentation The diaminobutyric acid side chain itself can fragment. Look for losses of ammonia (17 Da) or other small molecules from the side chain.
Suboptimal Collision Energy The applied collision energy may be too high, leading to excessive fragmentation, or too low, resulting in insufficient fragmentation. Perform experiments with a range of collision energies to find the optimal setting for generating informative b- and y-ions.
Multiple Precursors If the precursor isolation window is too wide, multiple ions may be fragmented simultaneously, leading to a chimeric spectrum. Ensure a narrow isolation window is used.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Peptide Solubilization:

    • If the peptide is lyophilized, allow it to come to room temperature before opening.

    • Dissolve the peptide in a suitable solvent. Due to the hydrophobic Z-group, initial solubilization in a small volume of organic solvent (e.g., acetonitrile or methanol) may be necessary.

    • Vortex briefly to ensure complete dissolution.

    • Dilute the peptide stock solution to the desired final concentration using a solvent compatible with your LC-MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Sample Cleanup (if necessary):

    • If your sample contains high concentrations of salts or detergents, a cleanup step is required.

    • Use a C18 ZipTip® or a similar solid-phase extraction (SPE) method suitable for peptides.

    • Follow the manufacturer's protocol for binding, washing, and elution.

    • Ensure the elution solvent is compatible with your LC-MS analysis.

Protocol 2: General LC-MS/MS Method
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for peptide separations.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient is often preferred for good separation of peptides (e.g., 5-40% B over 30 minutes). The gradient may need to be optimized based on the hydrophobicity of your specific peptide.

    • Flow Rate: Dependent on the column diameter (e.g., 200-400 µL/min for a 2.1 mm ID column).

    • Column Temperature: Maintain a constant temperature (e.g., 40°C) for reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan a mass range that includes the expected m/z of your peptide's different charge states (e.g., m/z 300-2000).

    • MS/MS Scan (Data-Dependent Acquisition):

      • Select the most intense precursor ions from the MS1 scan for fragmentation.

      • Fragmentation Technique: Collision-Induced Dissociation (CID) is a common choice.

      • Collision Energy: Start with a normalized collision energy of 25-35% and optimize as needed.

Quantitative Data Summary

The following table summarizes common neutral losses and adducts that may be observed during the mass spectrometry analysis of D-Dab(Z)-containing peptides.

Observed Mass Shift Identity Notes
Neutral Losses
-91 DaLoss of benzyl group (C₇H₇)A common fragmentation of the Z-protecting group.[1][6]
-107 DaLoss of benzyloxy group (C₇H₇O)Another possible fragmentation of the Z-group.
-44 DaLoss of carbon dioxide (CO₂)Can occur from the Z-group or the C-terminus.
-17 DaLoss of ammonia (NH₃)Can occur from the diaminobutyric acid side chain.
Common Adducts
+22 DaSodium adduct ([M+Na]⁺)Relative to the protonated molecule [M+H]⁺.
+38 DaPotassium adduct ([M+K]⁺)Relative to the protonated molecule [M+H]⁺.

References

Validation & Comparative

A Comparative Guide to Boc-D-Dab(Z)-OH.DCHA and Fmoc-D-Dab(Z)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid building blocks is paramount to achieving high-yield, high-purity peptides. This guide provides a comprehensive comparison of two commonly used derivatives of D-diaminobutyric acid (Dab), Boc-D-Dab(Z)-OH.DCHA and Fmoc-D-Dab(Z)-OH, within the context of SPPS. The choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) Nα-protecting group strategies dictates the entire synthetic approach, from resin and side-chain protection to cleavage and deprotection conditions.

Fundamental Principles: Boc vs. Fmoc Strategies

The core difference between the two derivatives lies in the lability of the Nα-protecting group, which defines the orthogonality of the respective SPPS strategies.

  • This compound is utilized in the Boc/Bzl strategy . The Boc group is labile to moderately strong acids, typically trifluoroacetic acid (TFA), for its removal at each synthesis cycle.[1] The benzyloxycarbonyl (Z) group protecting the side-chain amine and the benzyl-based (Bzl) protecting groups on other amino acid side chains are removed simultaneously with cleavage from the resin using a strong acid, such as hydrofluoric acid (HF).[2][3]

  • Fmoc-D-Dab(Z)-OH is employed in the Fmoc/tBu strategy . The Fmoc group is labile to a mild base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[][5] The side-chain protecting groups, including the Z group on Dab and tert-butyl (tBu) based groups on other residues, are removed during the final cleavage from the resin with a strong acid, typically TFA.[]

dot

Figure 1: General workflows for Boc/Bzl and Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Performance Comparison: A Data-Driven Perspective

ParameterThis compound (Boc/Bzl Strategy)Fmoc-D-Dab(Z)-OH (Fmoc/tBu Strategy)
Coupling Efficiency Generally high (>99%), but can be sequence-dependent. In situ neutralization protocols can improve efficiency for difficult sequences.Typically very high (>99.5%) under optimized conditions. The milder conditions are often conducive to more complete coupling reactions.
Crude Peptide Purity Can be lower due to repeated acid treatments which may cause premature side-chain deprotection or peptide cleavage from the resin.Generally higher due to the milder deprotection conditions, which minimize side reactions and preserve the integrity of acid-labile side-chain protecting groups.[1]
Final Peptide Yield Can be lower for longer peptides due to cumulative effects of incomplete deprotection and coupling, and potential peptide loss during repeated acid treatments.Often higher, especially for longer or more complex peptides, due to higher stepwise efficiency.[1]
Side Reaction Profile - Potential for acid-catalyzed side reactions.- Alkylation of sensitive residues by carbocations generated during deprotection.- Base-catalyzed side reactions such as aspartimide and diketopiperazine formation can occur.[6] - Potential for lactam formation from the Dab side chain, although less reported for the Z-group compared to others like Mtt.[7][8]
Handling & Safety Requires handling of hazardous strong acids like TFA and HF. The DCHA salt of the Boc-amino acid improves stability and handling.Generally considered safer due to the use of a mild base (piperidine) for deprotection. Final cleavage with TFA still requires appropriate safety measures.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-D-Dab(Z)-OH in manual SPPS.

Boc-SPPS Protocol for this compound

Resin: Merrifield or PAM resin for C-terminal acid; MBHA or BHA resin for C-terminal amide.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM, isopropanol, and finally DMF.

  • Neutralization: Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DMF.

  • Coupling:

    • Pre-activate this compound (2-3 equivalents) with a coupling agent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) in DMF.

    • Add DIEA (2-3 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid.

  • Final Cleavage and Deprotection: Treat the peptide-resin with anhydrous HF with appropriate scavengers (e.g., anisole).

dot

Boc_SPPS_Cycle Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF) Wash1->Neutralization Coupling Coupling of This compound Neutralization->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Resin Next Cycle

Figure 2: A single cycle of Boc-SPPS for the incorporation of this compound.

Fmoc-SPPS Protocol for Fmoc-D-Dab(Z)-OH

Resin: Wang or 2-chlorotrityl chloride resin for C-terminal acid; Rink amide resin for C-terminal amide.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate Fmoc-D-Dab(Z)-OH (3-5 equivalents) with a coupling agent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) in DMF.

    • Add DIEA (2-3 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Fmoc_SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-D-Dab(Z)-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Resin Next Cycle

References

A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for D-Dab Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-proteinogenic amino acids like D-2,4-diaminobutyric acid (D-Dab) is crucial for developing peptides with enhanced stability and novel functionalities. The choice between the two predominant protection strategies, tert-butyloxycarbonyl/benzyl (Boc/Bzl) and 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu), significantly impacts the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of these two methodologies for D-Dab incorporation, supported by available experimental data and detailed protocols.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved with a secondary amine like piperidine. This dictates the entire synthetic approach, including the choice of side-chain protecting groups and final cleavage conditions.

The Boc/Bzl strategy is the classic approach, utilizing the acid-labile Boc group for temporary α-amino protection and benzyl-based groups for semi-permanent side-chain protection. Selectivity is achieved by using different strengths of acid for deprotection. This strategy is known for its robustness, particularly for long and aggregation-prone sequences.

The Fmoc/tBu strategy is the more modern and widely used method, prized for its milder conditions and true orthogonality. The base-labile Fmoc group for α-amino protection is removed under conditions that leave the acid-labile tert-butyl-based side-chain protecting groups intact until the final cleavage step.

Quantitative Performance Comparison

ParameterBoc/Bzl Strategy for D-DabFmoc/tBu Strategy for D-DabRemarks
Typical D-Dab Derivative Boc-D-Dab(Z)-OHFmoc-D-Dab(Boc)-OHZ (benzyloxycarbonyl) is a common benzyl-type protecting group. Boc is a common acid-labile side-chain protecting group in Fmoc-SPPS.
Coupling Efficiency Generally high (>99%)Generally high (>99%)Dependent on coupling reagents and peptide sequence.
Crude Peptide Purity Typically 60-85%Typically 70-90%The milder conditions of Fmoc-SPPS often result in fewer side products. For a polymyxin analogue synthesized via Fmoc-SPPS incorporating D-Dab, a crude purity of 55.6% was reported, which after purification yielded the final product.[1]
Overall Yield GoodGood to ExcellentFor a polymyxin analogue containing D-Dab, a final purified yield of 28.6% was achieved using Fmoc-SPPS.[1] Yield in Boc-SPPS is highly sequence-dependent.
Key Side Reaction Risk Repetitive acid treatment can lead to premature side-chain deprotection or modification of sensitive residues.Lactam formation: The side-chain amine of Dab can undergo intramolecular cyclization, especially if an inappropriate side-chain protecting group is used. For example, Fmoc-Dab(Mtt)-OH has shown poor coupling efficiency due to rapid lactamization.The choice of a stable side-chain protecting group like Boc for the γ-amine of D-Dab is crucial in Fmoc-SPPS to prevent side reactions.[2]

Experimental Protocols

Detailed methodologies for the key steps in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis for the incorporation of D-Dab are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and available equipment.

Boc/Bzl Solid-Phase Peptide Synthesis Protocol for D-Dab Incorporation

This protocol outlines a single cycle for the addition of a Boc-D-Dab(Z)-OH residue on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for a 5-minute pre-wash.

    • Drain and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or DMF (2 x 2 minutes).

    • Wash the resin with DCM (3x).

  • Coupling of Boc-D-Dab(Z)-OH:

    • Pre-activation: In a separate vessel, dissolve Boc-D-Dab(Z)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

    • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection: After synthesis completion, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like anhydrous hydrogen fluoride (HF) with scavengers.

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol for D-Dab Incorporation

This protocol outlines a single cycle for the addition of an Fmoc-D-Dab(Boc)-OH residue on a Wang or Rink Amide resin.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain and treat with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of Fmoc-D-Dab(Boc)-OH:

    • Activation and Coupling: In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3 equivalents relative to resin loading) and an activating agent such as HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and immediately add it to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, the resin is treated with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.

Visualization of Synthetic Strategies

The following diagrams illustrate the core workflows of the Boc/Bzl and Fmoc/tBu strategies for peptide synthesis.

Boc_Bzl_Workflow cluster_Boc Boc/Bzl Strategy Cycle Start Peptide-Resin (Boc-AA-Resin) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling (Boc-D-Dab(Z)-OH + DIC/HOBt) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Elongated Elongated Peptide-Resin Washing->Elongated Elongated->Deprotection Repeat for next AA FinalCleavage Final Cleavage (HF) Elongated->FinalCleavage

Boc/Bzl SPPS Cycle for D-Dab Incorporation.

Fmoc_tBu_Workflow cluster_Fmoc Fmoc/tBu Strategy Cycle Start_Fmoc Peptide-Resin (Fmoc-AA-Resin) Deprotection_Fmoc Fmoc Deprotection (20% Piperidine in DMF) Start_Fmoc->Deprotection_Fmoc Washing_Fmoc_1 Washing (DMF) Deprotection_Fmoc->Washing_Fmoc_1 Coupling_Fmoc Coupling (Fmoc-D-Dab(Boc)-OH + HBTU/DIPEA) Washing_Fmoc_1->Coupling_Fmoc Washing_Fmoc_2 Washing (DMF, DCM) Coupling_Fmoc->Washing_Fmoc_2 Elongated_Fmoc Elongated Peptide-Resin Washing_Fmoc_2->Elongated_Fmoc Elongated_Fmoc->Deprotection_Fmoc Repeat for next AA FinalCleavage_Fmoc Final Cleavage (TFA Cocktail) Elongated_Fmoc->FinalCleavage_Fmoc

Fmoc/tBu SPPS Cycle for D-Dab Incorporation.

Conclusion

The choice between the Boc/Bzl and Fmoc/tBu strategies for incorporating D-Dab depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and available laboratory infrastructure.

The Fmoc/tBu strategy is generally favored for its milder reaction conditions, which often lead to higher crude purity and are more compatible with a wider range of functionalities and automated synthesis platforms. However, careful selection of the side-chain protecting group for D-Dab, such as Boc, is critical to prevent side reactions like lactam formation.

The Boc/Bzl strategy , while requiring harsher acidic conditions and more specialized handling, remains a robust and valuable method, particularly for the synthesis of complex peptides prone to aggregation. Its application in the semi-synthesis of D-Dab-rich polymyxin antibiotics underscores its reliability.

Ultimately, the optimal strategy should be determined on a case-by-case basis, taking into account the specific challenges presented by the target peptide.

References

Protecting the Path: A Comparative Guide to Side-Chain Protection of D-2,4-Diaminobutyric Acid (D-Dab)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids is paramount. This is particularly true for non-proteinogenic amino acids like D-2,4-diaminobutyric acid (D-Dab), where the γ-amino group necessitates robust and orthogonal protection to ensure high-fidelity peptide assembly. This guide provides an objective comparison of alternative protecting groups for the D-Dab side chain, supported by performance data and detailed experimental protocols to inform rational design in complex peptide synthesis.

The ideal protecting group for the D-Dab side chain must be stable to the repeated cycles of Nα-deprotection during solid-phase peptide synthesis (SPPS) and be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups. The choice of protecting group is intrinsically linked to the overall synthetic strategy, most commonly the Fmoc/tBu or Boc/Bzl approach.

Performance Comparison of D-Dab Side-Chain Protecting Groups

A comparative study on the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂) using various Fmoc-L-Dab derivatives provides valuable insights into the performance of different protecting groups. While this data is for the L-enantiomer, the chemical reactivity and performance are expected to be directly comparable for D-Dab. The study highlights significant differences in crude peptide purity, overall yield, and the prevalence of side reactions.

Protecting GroupCrude Peptide Purity (%)Overall Yield (%)Major Side Product (%)Key Characteristics
Boc 857512 (Side-chain acylation)Acid-labile; removed during final TFA cleavage. Lacks orthogonality for on-resin side-chain modification.[1]
Mtt 786818 (Premature deprotection)Highly acid-labile; removable with dilute TFA for orthogonal modification. Prone to premature removal during Fmoc deprotection cycles.[1]
Alloc 90828 (Incomplete deprotection)Removed by palladium catalysis, offering excellent orthogonality. Requires specific reagents that may not be desirable in all syntheses.[1]
ivDde Not in direct comparison studyNot in direct comparison studyNot in direct comparison studyStable to piperidine and TFA; removed by hydrazine. More stable than Dde, which can be prone to migration.[2][3]

Orthogonal Deprotection Strategies

The selection of a protecting group is primarily dictated by the need for orthogonality with the Nα-protecting group (typically Fmoc). This allows for selective deprotection of the D-Dab side chain for applications such as branched peptide synthesis, cyclization, or the attachment of labels and conjugates.

G cluster_main Fmoc-SPPS of D-Dab Containing Peptide cluster_deprotection Selective Side-Chain Deprotection Peptide_Elongation Peptide Chain Elongation (Fmoc Deprotection with Piperidine) Boc Dab(Boc) Peptide_Elongation->Boc Final Cleavage Mtt Dab(Mtt) Peptide_Elongation->Mtt On-Resin Alloc Dab(Alloc) Peptide_Elongation->Alloc On-Resin ivDde Dab(ivDde) Peptide_Elongation->ivDde On-Resin Free_Amine Free Side-Chain Amine (for modification) Boc->Free_Amine TFA/Scavengers Mtt->Free_Amine Dilute TFA/DCM Alloc->Free_Amine Pd(PPh₃)₄/PhSiH₃ ivDde->Free_Amine Hydrazine/DMF

Orthogonal deprotection pathways for D-Dab side-chain protecting groups in Fmoc-SPPS.

Experimental Protocols

Detailed methodologies for the incorporation and deprotection of various D-Dab protecting groups are crucial for successful synthesis.

Protocol 1: Incorporation of Fmoc-D-Dab(PG)-OH during Fmoc-SPPS

This protocol describes the general coupling of an Fmoc-protected D-Dab derivative to a resin-bound peptide chain.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-D-Dab(PG)-OH (PG = Boc, Alloc, ivDde, or Mtt) (3 equivalents)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide grade

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution, agitate for 5 minutes, and drain. Repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Dab(PG)-OH and HBTU in DMF. Add DIPEA and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. Monitor reaction completion using the Kaiser test.

  • Washing: Upon completion, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Selective Deprotection of the Alloc Group

This protocol outlines the on-resin removal of the allyloxycarbonyl (Alloc) protecting group.

Materials:

  • Fmoc-peptide-resin containing D-Dab(Alloc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents)

  • Phenylsilane (PhSiH₃) (10-20 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • In a separate flask, dissolve Pd(PPh₃)₄ in anhydrous DCM.

  • Add phenylsilane to the palladium solution.

  • Add the resulting catalyst solution to the resin.

  • Agitate the mixture at room temperature for 3 x 20 minutes, draining and adding fresh catalyst solution each time.[1][4]

  • Wash the resin thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium, followed by DMF and DCM washes.

Protocol 3: Selective Deprotection of the ivDde Group

This protocol describes the on-resin removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group.

Materials:

  • Fmoc-peptide-resin containing D-Dab(ivDde)

  • 2-5% (v/v) Hydrazine monohydrate in DMF

Procedure:

  • If the N-terminal Fmoc group is present, it is recommended to first replace it with a Boc group to prevent its cleavage by hydrazine.

  • Swell the peptide-resin in DMF.

  • Treat the resin with the hydrazine/DMF solution. Agitate at room temperature. The reaction is typically complete within 30-60 minutes (2 x 30 min treatments are common).[5]

  • The progress of the deprotection can be monitored by spectrophotometry, as the cleavage by-product absorbs strongly at 290 nm.[3]

  • Wash the resin thoroughly with DMF to remove excess hydrazine and the cleavage by-product.

Protocol 4: Final Cleavage and Boc Group Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the tert-butyloxycarbonyl (Boc) group from the D-Dab side chain and other acid-labile protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional agitation for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The choice of a protecting group for the D-Dab side chain is a critical decision in peptide synthesis that significantly influences the overall efficiency and purity of the final product. For linear peptides without the need for on-resin modification, the Boc group remains a viable and economical option. However, for the synthesis of more complex peptides requiring orthogonal chemistries, such as branched or cyclic structures, the Alloc and ivDde groups offer superior performance by allowing for selective side-chain deprotection. While Mtt provides an acid-labile orthogonal option, its propensity for premature removal warrants careful consideration. The selection should be guided by the specific synthetic strategy, the nature of the target peptide, and the potential for side reactions.

References

The Researcher's Guide to Coupling Reagents for Boc-D-Dab(Z)-OH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in peptide synthesis, the efficient and stereochemically pure incorporation of non-standard amino acids is paramount. Boc-D-Dab(Z)-OH, a diaminobutyric acid derivative with orthogonal Boc and Z protecting groups, presents unique challenges due to its structure. The selection of an appropriate coupling reagent is a critical determinant of success, directly influencing reaction yield, purity, and the prevention of side reactions, most notably epimerization. This guide provides an objective, data-supported comparison of common coupling reagents to inform the strategic selection for syntheses involving Boc-D-Dab(Z)-OH.

Performance Comparison of Coupling Reagents

The choice of a coupling reagent often involves a trade-off between reactivity, the cost of the reagent, and the potential for side reactions. For a sensitive substrate like Boc-D-Dab(Z)-OH, minimizing epimerization is a primary concern. The performance of several classes of common coupling reagents is summarized below.

Coupling Reagent ClassExamplesRelative SpeedCoupling Efficiency/PurityRisk of EpimerizationKey Considerations
Carbodiimides DCC, DIC, EDCModerate-SlowModerate-HighModerate-HighCost-effective.[1] Formation of insoluble DCU byproduct with DCC can complicate purification in solution-phase synthesis.[2][3] Requires an additive (e.g., HOBt, HOAt, OxymaPure) to suppress racemization.[3][4] EDC is water-soluble, which simplifies byproduct removal.[2][3]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUFast-Very FastHigh-Very HighLowHighly efficient and widely used.[1][5] HATU is particularly effective for difficult couplings due to the formation of a more reactive OAt-ester, leading to faster reactions and less racemization.[1][3] A potential side reaction is the guanidinylation of the N-terminal amine if the reagent is used in excess.[1][4] COMU offers high efficiency with an improved safety profile as it is not based on potentially explosive HOBt/HOAt.[1][6]
Phosphonium Salts PyBOP, PyAOPHighHighLowHigh efficiency, comparable to aminium salts.[1] They do not cause guanidinylation side reactions, making them suitable for cyclization or when using an excess of reagent is necessary.[1][6] The byproduct, HMPA, from the original BOP reagent is carcinogenic, leading to the development of safer alternatives like PyBOP.[2][4]

Experimental Protocols

The following are generalized protocols for coupling Boc-D-Dab(Z)-OH in a solid-phase peptide synthesis (SPPS) workflow. It is crucial to optimize conditions for specific peptide sequences.

Protocol 1: Coupling with Carbodiimides (e.g., DIC/OxymaPure)
  • Resin Preparation: Swell the resin-bound free amine in a suitable solvent like DMF or NMP.

  • Activation Solution: In a separate vessel, dissolve Boc-D-Dab(Z)-OH (2-4 equivalents) and an additive like OxymaPure (2-4 equivalents) in DMF.

  • Activation: Add the carbodiimide coupling agent, such as DIC (2-4 equivalents), to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[1] A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a complete reaction, thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.

Protocol 2: Coupling with Aminium/Uronium Salts (e.g., HATU)
  • Resin Preparation: Swell the resin-bound free amine in DMF or NMP.

  • Coupling Cocktail: In a separate vessel, dissolve Boc-D-Dab(Z)-OH (2-4 equivalents), the aminium/uronium salt like HATU (1.9-3.9 equivalents), and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (4-8 equivalents) in DMF.

  • Coupling: Immediately add the freshly prepared coupling cocktail to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[1]

  • Washing: Once the reaction is complete, wash the resin extensively with DMF, DCM, and DMF.

Protocol 3: Coupling with Phosphonium Salts (e.g., PyBOP)
  • Resin Preparation: Swell the resin-bound free amine in DMF or NMP.

  • Coupling Cocktail: Prepare a solution of Boc-D-Dab(Z)-OH (2-4 equivalents), the phosphonium salt like PyBOP (2-4 equivalents), and a base such as DIPEA or NMM (4-8 equivalents) in DMF.

  • Coupling: Add the coupling cocktail to the resin and agitate at room temperature for 30-90 minutes.

  • Monitoring: Use the Kaiser test to monitor the reaction progress.[1]

  • Washing: After a negative Kaiser test, wash the resin with DMF, DCM, and DMF to prepare for the next synthesis step.

Visualizing the Process

To better understand the workflows and potential pitfalls, the following diagrams illustrate the general peptide coupling process and the mechanism of epimerization.

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid Boc-D-Dab(Z)-OH Activated_AA Activated Intermediate Amino_Acid->Activated_AA + Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_AA Resin_Amine Resin-Bound Free Amine Activated_AA->Resin_Amine Add to Resin Peptide_Bond Peptide Bond Formation Activated_AA->Peptide_Bond Resin_Amine->Peptide_Bond Resin_Peptide Resin-Bound Peptide Peptide_Bond->Resin_Peptide

Caption: General workflow for a solid-phase peptide coupling reaction.

Epimerization_Mechanism Activated_D_AA Activated Boc-D-Dab(Z)-OH Oxazolone 5(4H)-Oxazolone Intermediate Activated_D_AA->Oxazolone Intramolecular cyclization Proton_Abstraction Base abstracts alpha-proton Enolate Enolate Form Oxazolone->Enolate Tautomerization Activated_L_AA Epimerized Boc-L-Dab(Z)-OH Oxazolone->Activated_L_AA Leads to racemization Enolate->Oxazolone Reprotonation Reprotonation

Caption: Mechanism of epimerization via oxazolone formation during peptide coupling.

Conclusion

The selection of a coupling reagent for the incorporation of Boc-D-Dab(Z)-OH is a critical step that requires careful consideration of the desired reaction kinetics and the potential for side reactions. For rapid and efficient couplings with a low risk of epimerization, modern onium salts such as HATU and COMU are highly recommended, despite their higher cost.[1][4] Phosphonium salts like PyBOP offer a comparable level of performance, with the added benefit of avoiding guanidinylation side reactions.[1] While traditional carbodiimides are a cost-effective option, they necessitate the use of additives and careful reaction monitoring to minimize the risk of epimerization.[3][4] Ultimately, the optimal choice will depend on the specific requirements of the peptide sequence, the scale of the synthesis, and budgetary constraints. It is always advisable to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.[5]

References

A Comparative Guide to the Validation of Peptides Containing D-Dab(Z)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids, such as D-2,4-diaminobutanoic acid with a benzyloxycarbonyl protecting group (D-Dab(Z)), into peptide sequences offers unique advantages in drug design, including enhanced proteolytic stability and conformational constraint. However, the presence of this unnatural residue necessitates a rigorous and multi-faceted validation approach to ensure the identity, purity, and stereochemical integrity of the synthesized peptide. This guide provides an objective comparison of key analytical techniques for the comprehensive validation of a peptide containing D-Dab(Z), complete with supporting data expectations and detailed experimental protocols.

Core Analytical Techniques: A Comparative Overview

The validation of a peptide containing D-Dab(Z) relies on a suite of orthogonal analytical methods, each providing distinct and complementary information. The primary techniques include Mass Spectrometry (MS) for molecular weight confirmation and sequence verification, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Chiral High-Performance Liquid Chromatography (Chiral HPLC) for stereochemical purity assessment, and Edman Degradation for N-terminal sequence confirmation.

Analytical Technique Primary Application for D-Dab(Z) Peptide Validation Information Provided Key Strengths Limitations
Mass Spectrometry (MS) - Molecular weight determination- Amino acid sequence verification- Identification of impurities and side-products- Precise mass of the peptide- Fragmentation pattern confirming the sequence and the presence of D-Dab(Z)- Detection of deletion or insertion sequences- High sensitivity- Provides definitive molecular weight- Can identify and locate modifications- Does not typically differentiate between D- and L-isomers- Fragmentation of non-standard residues can be complex
NMR Spectroscopy - Confirmation of the D-Dab(Z) incorporation- Verification of the Z-group integrity- Elucidation of 3D structure and conformation- Chemical shifts and coupling constants characteristic of D-Dab(Z) protons- Presence of signals corresponding to the benzyloxycarbonyl (Z) group- Through-space correlations (NOEs) for conformational analysis- Provides detailed atomic-level structural information- Non-destructive- Can confirm the presence of protecting groups- Lower sensitivity compared to MS- Complex spectra for larger peptides- Requires higher sample concentrations
Chiral HPLC - Determination of enantiomeric purity- Separation of the D-Dab(Z) peptide from its L-Dab(Z) diastereomer- Retention times for the D- and potential L-diastereomers- Quantitation of the enantiomeric excess (%ee)- Definitive method for assessing stereochemical purity- High resolution and sensitivity- Requires a chiral stationary phase- Method development can be time-consuming- Does not provide sequence information
Edman Degradation - N-terminal sequence determination- Stepwise identification of N-terminal amino acids- Unambiguous N-terminal sequence confirmation- Requires a free N-terminus; not directly applicable if D-Dab(Z) is at the N-terminus without a deprotection step- May not efficiently identify modified amino acids

Experimental Protocols and Data Presentation

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and sequence of the D-Dab(Z)-containing peptide.

Experimental Protocol:

  • Sample Preparation: The peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 10 pmol/µL.

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is used.

  • MS1 Analysis: The instrument is operated in full scan mode to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed molecular weight is compared to the theoretical molecular weight.

  • MS/MS Analysis (Tandem MS): The parent ion corresponding to the peptide is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are analyzed to confirm the amino acid sequence. The fragmentation of the D-Dab residue is of particular interest to confirm its presence.

Expected Data and Interpretation:

Parameter Expected Result for a D-Dab(Z)-containing Peptide Interpretation
Theoretical Molecular Weight Calculated based on the peptide sequence, including the D-Dab(Z) residue.Provides the expected mass for comparison.
Observed Molecular Weight (MS1) A peak in the mass spectrum corresponding to the theoretical molecular weight (within a specified mass accuracy, e.g., <5 ppm).Confirms the correct synthesis of the full-length peptide.
MS/MS Fragmentation Pattern A series of b- and y-ions that are consistent with the expected peptide sequence. Specific fragmentation patterns related to the D-Dab(Z) residue, such as neutral losses of the benzyloxycarbonyl group, should be observed.Verifies the amino acid sequence and the presence and location of the D-Dab(Z) residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the incorporation and structural integrity of the D-Dab(Z) residue.

Experimental Protocol:

  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-5 mM.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the overall proton signals of the peptide.

  • 2D NMR (COSY, TOCSY, HSQC): Two-dimensional correlation experiments are performed to assign the proton and carbon signals of the individual amino acid residues, including those of D-Dab(Z).

  • NOESY/ROESY: These experiments are used to identify through-space correlations between protons, which can provide information about the peptide's conformation.

Expected Data and Interpretation:

NMR Experiment Expected Result for a D-Dab(Z)-containing Peptide Interpretation
1D ¹H NMR Characteristic signals for the aromatic protons of the benzyloxycarbonyl (Z) group (typically in the 7.2-7.4 ppm range) and the methylene protons of the benzyl group (around 5.1 ppm).Confirms the presence of the Z protecting group.
2D COSY/TOCSY A distinct spin system for the D-Dab residue, allowing for the assignment of its α, β, and γ protons.Confirms the presence of the diaminobutanoic acid backbone.
2D HSQC Correlation peaks between the protons and their directly attached carbons, further confirming the assignments for the D-Dab(Z) residue.Provides unambiguous assignment of the D-Dab(Z) signals.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To determine the enantiomeric purity of the D-Dab(Z)-containing peptide.

Experimental Protocol:

  • Sample Preparation: The peptide is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. A sample of the corresponding L-Dab(Z) diastereomer is also prepared as a reference standard if available.

  • Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or Pirkle-type column).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid). The exact composition is optimized for the specific column and peptide.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).

  • Analysis: The retention times of the D-Dab(Z) peptide and any potential L-Dab(Z) diastereomeric impurity are determined. The peak areas are used to calculate the enantiomeric excess.

Expected Data and Interpretation:

Parameter Expected Result for a D-Dab(Z)-containing Peptide Interpretation
Chromatogram A major peak corresponding to the D-Dab(Z) peptide. A small or non-existent peak at the retention time of the L-Dab(Z) diastereomer.Demonstrates the enantiomeric purity of the synthesized peptide.
Enantiomeric Excess (%ee) >99%Confirms that the synthesis and purification processes have not introduced significant racemization.
Edman Degradation

Objective: To provide an orthogonal method for N-terminal sequence confirmation.

Experimental Protocol:

  • Sample Preparation: The peptide is loaded onto a sequencing membrane. If the D-Dab(Z) is at the N-terminus, a deprotection step to remove the Z-group is required prior to sequencing. This can be achieved by catalytic transfer hydrogenation.[1]

  • Instrumentation: An automated protein/peptide sequencer.

  • Sequencing Cycles: The sequencer performs automated cycles of phenylisothiocyanate (PITC) coupling to the N-terminal amino group, followed by cleavage of the derivatized amino acid.

  • PTH-Amino Acid Analysis: The cleaved phenylthiohydantoin (PTH)-amino acid derivative from each cycle is identified by HPLC by comparing its retention time to known standards.

Expected Data and Interpretation:

Sequencing Cycle Expected PTH-Amino Acid Interpretation
Cycle 1 The PTH derivative of the N-terminal amino acid.Confirms the identity of the first amino acid in the sequence.
Cycle 2 The PTH derivative of the second amino acid.Continues the sequence confirmation.
...Cycle n The PTH derivative of the nth amino acid.Provides the N-terminal sequence of the peptide.

Note: Edman degradation will stop or provide an unidentifiable result at the D-Dab(Z) position if the side chain interferes with the chemistry or if the PTH-D-Dab(Z) derivative is not a standard.[2]

Workflow and Pathway Diagrams

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Peptide Validation Synthesis Solid-Phase Peptide Synthesis (with D-Dab(Z)) MS Mass Spectrometry (MS) Synthesis->MS NMR NMR Spectroscopy Synthesis->NMR Chiral_HPLC Chiral HPLC Synthesis->Chiral_HPLC Edman Edman Degradation Synthesis->Edman MS_Results Molecular Weight & Sequence Confirmation MS->MS_Results NMR_Results Structural Integrity of D-Dab(Z) Confirmed NMR->NMR_Results HPLC_Results Enantiomeric Purity (>99% ee) Chiral_HPLC->HPLC_Results Edman_Results N-terminal Sequence Confirmed Edman->Edman_Results Validated_Peptide Validated_Peptide MS_Results->Validated_Peptide Validated Peptide NMR_Results->Validated_Peptide Validated Peptide HPLC_Results->Validated_Peptide Validated Peptide Edman_Results->Validated_Peptide Validated Peptide

Caption: Overall workflow for the validation of a peptide containing D-Dab(Z).

Mass_Spectrometry_Pathway cluster_results Results Peptide D-Dab(Z) Peptide Sample Ionization Ionization (ESI or MALDI) Peptide->Ionization MS1 MS1 Analysis (Full Scan) Ionization->MS1 Parent_Ion Parent Ion Selection MS1->Parent_Ion Fragmentation Fragmentation (CID or HCD) Parent_Ion->Fragmentation MS2 MS2 Analysis (Fragment Ions) Fragmentation->MS2 Data_Analysis Data Analysis MS2->Data_Analysis MW Molecular Weight Data_Analysis->MW Sequence Amino Acid Sequence Data_Analysis->Sequence

Caption: Logical pathway for Mass Spectrometry analysis.

Chiral_HPLC_Pathway cluster_output Output Peptide_Sample D-Dab(Z) Peptide Sample Injection Injection Peptide_Sample->Injection Chiral_Column Chiral Column Separation Injection->Chiral_Column Detection UV Detection Chiral_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Analysis Peak Integration & Comparison Chromatogram->Analysis Purity Enantiomeric Purity (%ee) Analysis->Purity

Caption: Experimental workflow for Chiral HPLC analysis.

References

A Comparative Guide to Amine Salts for Amino Acid Protection and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate counterion for the salt formation of N-protected amino acids is a critical step in ensuring stability, ease of handling, and high purity of the final product. Dicyclohexylammonium (DCHA) salts are widely utilized for this purpose, but other amine salts, such as cyclohexylammonium (CHA) and diethylammonium (DEA), also present viable alternatives. This guide provides an objective comparison of these amine salts, supported by experimental data and detailed protocols to aid in the selection of the most suitable salt for a given application.

The formation of amine salts of N-protected amino acids is a common strategy to convert oily or difficult-to-handle compounds into stable, crystalline solids. This facilitates purification by recrystallization, improves storage stability, and simplifies handling during subsequent synthetic steps. The choice of the amine counterion can significantly influence the physicochemical properties of the resulting salt, including its crystallinity, melting point, solubility, and the yield of the purified amino acid.

Performance Comparison: DCHA vs. CHA vs. DEA Salts

The selection of an amine for salt formation is often a balance between achieving good crystallinity for ease of purification and ensuring the salt can be readily cleaved to regenerate the free N-protected amino acid. Below is a summary of available data comparing the performance of DCHA, CHA, and DEA salts for various N-tert-butyloxycarbonyl (Boc)-protected amino acids.

Data Presentation

Table 1: Comparison of Melting Points of Boc-Amino Acid Amine Salts (°C)

Amino Acid DerivativeDCHA SaltCHA SaltDEA SaltFree Acid
Boc-L-Alanine148-150135-137Data not available79-83
Boc-L-Leucine133-139[1]118-120Data not available85-90
Boc-L-Phenylalanine173-180 (N-Me)[2]155-157Data not available85-87[3]
Boc-L-Valine145-147138-140Data not available77-80[4]
Boc-Glycine168-170151-153Data not available86-89
Boc-4,5-dehydro-L-leucine144-148[5]Data not availableData not availableData not available
Boc-D-2-cyclohexylglycine122-126[6]Data not availableData not availableData not available
Boc-β-(2-furyl)-L-alanine198-201[7]Data not availableData not availableData not available
Boc-3-styryl-L-alanine103-106[8]Data not availableData not availableData not available
Boc-L-cyclopentylglycine153-156[9]Data not availableData not availableData not available
Boc-3,4-difluoro-L-phenylalanine192-198[10]Data not availableData not availableData not available
Boc-4-tert-butyl-L-phenylalanine142-144[11]Data not availableData not availableData not available

Note: Data for CHA and DEA salts is limited in publicly available literature, highlighting the prevalence of DCHA salts in research and commercial products.

Table 2: Qualitative Solubility and Yield Comparison

PropertyDCHA SaltCHA SaltDEA Salt
Solubility in non-polar organic solvents (e.g., ether, hexane) Generally low, facilitating precipitation.Generally low, facilitating precipitation.Expected to have higher solubility due to smaller, less rigid counterion.
Solubility in polar aprotic solvents (e.g., ethyl acetate, DCM) Varies, often soluble with heating.Varies, likely more soluble than DCHA salts.Expected to be more soluble than DCHA and CHA salts.
Typical Purification Yield High, due to excellent crystallinity and ease of isolation.Good, though may be slightly lower than DCHA if crystallinity is lower.Variable, may be lower if the salt is more soluble or less crystalline, making isolation more difficult.

Experimental Protocols

Detailed methodologies for the preparation and subsequent cleavage of amine salts are crucial for reproducible results. The following protocols provide a general framework for the synthesis of DCHA, CHA, and DEA salts of N-protected amino acids.

Preparation of Amine Salts of N-Protected Amino Acids

A general procedure for the formation of these salts involves the reaction of the N-protected amino acid with the corresponding amine in a suitable organic solvent.

Workflow for Amine Salt Formation

Caption: General workflow for the preparation of amine salts of N-protected amino acids.

1. Preparation of Dicyclohexylammonium (DCHA) Salt:

  • Dissolve the crude N-protected amino acid (1 equivalent) in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Slowly add one equivalent of dicyclohexylamine (DCHA) to the solution with stirring.[12]

  • Continue stirring at room temperature. The DCHA salt will typically precipitate out of the solution. The time required for precipitation can vary.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected salt with a small amount of cold solvent (the same solvent used for the reaction) to remove impurities.

  • Dry the crystalline DCHA salt under vacuum to a constant weight. The salt can be further purified by recrystallization if necessary.

2. Preparation of Cyclohexylammonium (CHA) Salt:

  • The protocol is analogous to the DCHA salt preparation. Dissolve the N-protected amino acid (1 equivalent) in a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Add one equivalent of cyclohexylamine (CHA) dropwise while stirring.

  • Allow the mixture to stir at room temperature to facilitate salt formation and precipitation.

  • Isolate the solid salt by filtration, wash with cold solvent, and dry under vacuum.

3. Preparation of Diethylammonium (DEA) Salt:

  • Follow the same general procedure as for DCHA and CHA salts. Dissolve the N-protected amino acid (1 equivalent) in an appropriate solvent.

  • Add one equivalent of diethylamine (DEA) to the solution.

  • Due to the potentially higher solubility of DEA salts, precipitation might require cooling the reaction mixture or using a solvent system in which the salt is less soluble.

  • Isolate the product by filtration, wash with cold solvent, and dry thoroughly.

Liberation of the Free N-Protected Amino Acid from the Amine Salt

To use the purified N-protected amino acid in subsequent reactions, the amine must be removed. This is typically achieved by an acid wash.

Workflow for Liberation of Free Acid

Caption: General workflow for regenerating the free N-protected amino acid from its amine salt.

General Protocol for Free Acid Liberation:

  • Suspend the amine salt in a water-immiscible organic solvent like ethyl acetate.

  • Wash the organic suspension with an aqueous acid solution, such as 10% citric acid or dilute hydrochloric acid. This protonates the amine, making it water-soluble and partitioning it into the aqueous layer.

  • Separate the organic layer containing the N-protected amino acid.

  • Wash the organic layer with water and then with brine to remove any residual acid and amine salt.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified N-protected amino acid, which may be a solid or an oil.

Conclusion

The choice between DCHA, CHA, and DEA salts for the protection and purification of N-protected amino acids depends on the specific properties of the amino acid derivative and the desired outcome. DCHA salts are the most widely documented and often provide excellent crystallinity, leading to high purification yields. They are a reliable first choice for many applications. CHA salts offer a similar, albeit slightly less bulky, alternative that may be advantageous in some cases. DEA salts, with their smaller and more flexible counterion, are likely to be more soluble in organic solvents, which could be a disadvantage for purification by precipitation but may be useful in other contexts.

The provided protocols offer a starting point for the preparation and cleavage of these salts. Researchers are encouraged to optimize solvent systems and reaction conditions for each specific N-protected amino acid to achieve the best results. The data and workflows presented in this guide aim to provide a solid foundation for making an informed decision on the most appropriate amine salt for your research needs.

References

A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Boc-D-Dab(Z)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of peptides. This guide provides a comprehensive cost-benefit analysis of using Nα-Boc-Nγ-Z-D-α,γ-diaminobutyric acid dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA) in peptide synthesis. We present a detailed comparison with its common alternatives, Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH) and Nα-Boc-Nδ-Z-D-ornithine (Boc-D-Orn(Z)-OH), supported by available data on performance and potential side reactions.

Introduction to Diamino Acid Building Blocks

This compound is a protected derivative of D-diaminobutyric acid (Dab), a non-proteinogenic amino acid containing a side chain with a primary amine. This functional group makes it a valuable tool for introducing branching, cyclization, or for the attachment of various moieties to a peptide backbone. Its structural homologues, Lysine (Lys) and Ornithine (Orn), offer longer side chains and are frequently employed for similar purposes. The choice between these building blocks often hinges on a delicate balance of cost, synthetic efficiency, and the desired structural outcome of the final peptide.

Performance Comparison: A Data-Driven Overview

While direct, head-to-head comparative studies under identical conditions are limited in publicly available literature, we can compile and analyze available data to provide a useful comparison of these key building blocks.

Table 1: Quantitative Performance and Cost Comparison

ParameterThis compoundBoc-D-Lys(Z)-OHBoc-D-Orn(Z)-OH
Purity (Typical) ≥97%[1]≥98%≥98.0% (TLC)[2]
Price (USD/gram) ~$47.60 (for 5g)[3]~$32 - $47.50[4][5]~$120.57[6]
Molecular Weight 533.70 g/mol [7]380.45 g/mol 366.41 g/mol [2][6]

Note: Prices are approximate and can vary significantly between suppliers and purchase volumes. Purity levels are as stated by suppliers.

Key Considerations in Synthesis

Coupling Efficiency and Yield

The coupling efficiency of these amino acid derivatives in solid-phase peptide synthesis (SPPS) is generally high, provided that appropriate coupling reagents and optimized protocols are used. However, the shorter side chain of Dab can, in some cases, lead to slightly different steric environments that may influence coupling kinetics compared to Lys and Orn. While specific yield comparisons are scarce, successful incorporation of all three amino acids into peptide chains has been widely reported.

Side Reactions: The Challenge of Lactam Formation

A primary concern when using di-amino acids like Dab, Orn, and to a lesser extent Lys, is the potential for intramolecular cyclization to form a lactam ring. This side reaction is particularly relevant for Dab due to the favorability of forming a five-membered ring (a γ-lactam).

dot

cluster_main Side Reaction: Intramolecular Lactam Formation Peptide_Resin Peptide-Resin-NH-CHR-CO... Coupling Coupling Step Peptide_Resin->Coupling Activated_AA Activated Boc-D-Dab(Z)-OH Activated_AA->Coupling Intermediate Linear Peptide Intermediate Coupling->Intermediate Lactam_Formation Intramolecular Cyclization (Base or Acid Catalyzed) Intermediate->Lactam_Formation Undesired Pathway Lactam_Product Peptide with γ-Lactam Lactam_Formation->Lactam_Product

Caption: Intramolecular lactam formation pathway with Dab.

This side reaction can be minimized by:

  • Careful selection of coupling reagents: Using milder activation methods can reduce the propensity for cyclization.

  • Optimization of reaction conditions: Controlling temperature and reaction time is crucial.

  • Orthogonal protection strategy: Employing a different protecting group on the side chain amine that is stable during the main peptide synthesis and can be removed under specific conditions.[8]

Experimental Protocols

While specific protocols for each amino acid will vary depending on the peptide sequence and synthesis strategy, a general protocol for the incorporation of a Boc-protected amino acid in solid-phase peptide synthesis (SPPS) is outlined below.

General Boc-SPPS Coupling Protocol
  • Resin Swelling: The solid support resin is swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.

  • Amino Acid Activation: In a separate vessel, the Boc-protected amino acid (e.g., this compound, Boc-D-Lys(Z)-OH, or Boc-D-Orn(Z)-OH) is pre-activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA or HOBt) in DMF.

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated until the coupling reaction is complete, as monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence.

dot

cluster_workflow Boc-SPPS Workflow Start Start with Resin-Bound Peptide Swell 1. Resin Swelling (DCM/DMF) Start->Swell Deprotect 2. Boc Deprotection (TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (DIEA) Deprotect->Neutralize Activate 4. Amino Acid Activation (Coupling Reagent/Base) Neutralize->Activate Couple 5. Coupling to Resin Activate->Couple Wash 6. Washing (DMF/DCM) Couple->Wash Next_Cycle Next Amino Acid Cycle Wash->Next_Cycle Next_Cycle->Deprotect Repeat for each AA End End of Synthesis Next_Cycle->End Final AA

Caption: General workflow for Boc-SPPS.

Cost-Benefit Analysis

This compound

  • Benefits: Offers a shorter side chain, which can be advantageous for specific structural requirements in peptide design. The cost is intermediate compared to its longer-chain homologues.

  • Drawbacks: Higher propensity for γ-lactam formation compared to Lys and Orn, which may require more careful optimization of synthesis conditions.

Boc-D-Lys(Z)-OH

  • Benefits: Generally the most cost-effective option of the three. The longer, more flexible side chain is well-established for a wide range of applications.

  • Drawbacks: The longer side chain may not be ideal for all structural constraints.

Boc-D-Orn(Z)-OH

  • Benefits: Provides an intermediate side-chain length between Dab and Lys, offering a different spatial arrangement for attached moieties.

  • Drawbacks: Significantly higher cost compared to both this compound and Boc-D-Lys(Z)-OH.

dot

cluster_decision Decision Logic for Amino Acid Selection Decision Select Diamino Acid Building Block Cost Cost Constraint? Decision->Cost Structure Specific Structural Requirement? Cost->Structure No Boc_Lys Choose Boc-D-Lys(Z)-OH Cost->Boc_Lys Yes Side_Reaction Lactam Formation a Major Concern? Structure->Side_Reaction No Specific Requirement Boc_Dab Choose this compound Structure->Boc_Dab Short Chain Boc_Orn Choose Boc-D-Orn(Z)-OH Structure->Boc_Orn Mid-Length Chain Side_Reaction->Boc_Lys Yes Side_Reaction->Boc_Dab No (with optimization)

Caption: Decision logic for selecting a diamino acid.

Conclusion

The choice between this compound, Boc-D-Lys(Z)-OH, and Boc-D-Orn(Z)-OH is a multi-faceted decision that requires careful consideration of the specific research goals and budgetary constraints. For routine applications where a longer, flexible side chain is acceptable and cost is a primary driver, Boc-D-Lys(Z)-OH is often the preferred choice. This compound presents a valuable option when a shorter side chain is structurally necessary, though its use may necessitate more rigorous optimization to mitigate the risk of lactam formation. Boc-D-Orn(Z)-OH, while the most expensive, offers a unique intermediate side-chain length that may be ideal for specific applications where the spatial positioning of a modification is critical. Ultimately, a thorough evaluation of the synthetic strategy and the desired properties of the final peptide will guide the most appropriate selection.

References

A Head-to-Head Comparison: Boc-D-Dab(Z)-OH.DCHA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the selection of appropriate building blocks is a critical determinant of success. This guide provides a comprehensive literature review of the applications of Boc-D-Dab(Z)-OH.DCHA, a protected form of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab). We will objectively compare its performance with alternative protected D-Dab derivatives, supported by available experimental data, and provide detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).

D-2,4-diaminobutyric acid is a valuable component in the design of peptide-based therapeutics and research tools. Its unique structural features, including a chiral center and a side chain with a primary amine, allow for the introduction of positive charges, branching, and cyclization, which can enhance biological activity and stability. The effective incorporation of D-Dab into a peptide sequence hinges on the appropriate choice of protecting groups for its α-amino and side-chain amino functionalities. This compound represents a classic choice within the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.

Performance Comparison: Boc vs. Fmoc Strategies for D-Dab Incorporation

The two dominant strategies in SPPS are based on the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection. The choice between these strategies impacts reaction conditions, potential side reactions, and overall synthesis efficiency.

A study comparing various side-chain protected Fmoc-L-Dab derivatives in the synthesis of a model hexapeptide provides valuable insights into potential challenges and outcomes.[1] The data from this study highlights that the choice of the side-chain protecting group significantly impacts the crude peptide purity and overall yield.

Side-Chain Protecting Group StrategyCrude Peptide Purity (%)[1]Overall Yield (%)[1]Major Side Products (%)[1]
Fmoc-L-Dab(Me,Ns)-OH9285<1 (Unidentified)
Fmoc-L-Dab(Boc)-OH 85 78 3 (Acylation of Dab side chain)
Fmoc-L-Dab(Mtt)-OH82755 (Premature Mtt deprotection)
Fmoc-L-Dab(Alloc)-OH88802 (Incomplete deprotection)

Table 1: Comparison of Crude Peptide Purity and Yield for a Model Hexapeptide Synthesized with Different Fmoc-L-Dab Derivatives.

This data suggests that while the Fmoc-L-Dab(Boc)-OH derivative is effective, it can be prone to side-chain acylation.[1] This is a known challenge with Boc protection on side chains when the α-amino group is protected with Fmoc, as the side-chain Boc group can be partially removed during the repetitive piperidine treatments for Fmoc deprotection, leading to undesired branching.

The Boc strategy, utilizing this compound, offers a different orthogonal protection scheme. Here, the α-Boc group is removed with acid (e.g., trifluoroacetic acid, TFA), while the side-chain benzyloxycarbonyl (Z) group is typically removed under harsher conditions like strong acid (e.g., HF) or catalytic hydrogenation. This orthogonality can prevent side-chain acylation during chain elongation. However, the repeated acid treatments in the Boc strategy can lead to the degradation of sensitive residues in the peptide chain.

Key Considerations:

  • Boc Strategy (using this compound):

    • Advantages: Robust side-chain protection with the Z group, potentially reducing side-chain acylation during synthesis.

    • Disadvantages: Requires strong acid for α-Boc deprotection, which can be harsh on the peptide and resin. Final cleavage of the Z group requires strong acids or hydrogenation, which may not be compatible with all peptide sequences.

  • Fmoc Strategy (using Fmoc-D-Dab(Boc)-OH):

    • Advantages: Milder deprotection conditions (piperidine) for the α-Fmoc group, which is generally better tolerated by sensitive peptide sequences. The side-chain Boc group can be removed simultaneously with the final TFA cleavage from the resin.[2]

    • Disadvantages: Potential for side-chain acylation due to the partial lability of the Boc group to piperidine.

Experimental Protocols

Below is a generalized experimental protocol for the incorporation of a D-Dab residue using a Boc-based strategy, which can be adapted for this compound. This is followed by a workflow for the more common Fmoc-based synthesis of a Dab-containing peptide.

Boc-SPPS Protocol for Incorporation of Boc-D-Dab(Z)-OH

This protocol outlines the manual Boc-SPPS process for incorporating a Boc-D-Dab(Z)-OH residue into a peptide chain on a suitable resin (e.g., PAM or MBHA resin).

1. Resin Preparation and Swelling:

  • Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel with a sintered glass frit.[3]

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.[3]

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[3]

  • Drain the TFA solution and wash the resin thoroughly with DCM, isopropanol, and then DCM again.[3]

3. Neutralization:

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.[3]

  • Repeat the neutralization step and then wash the resin with DCM.[3]

4. Coupling of Boc-D-Dab(Z)-OH:

  • In a separate vessel, pre-activate this compound by converting it to the free acid and then reacting with a coupling agent such as HBTU/HOBt in the presence of DIEA in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

  • Once coupling is complete, drain the reaction solution and wash the resin with DMF and DCM.

5. Peptide Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection:

  • For the final cleavage of the peptide from the resin and removal of the Z group, a strong acid cocktail such as HF with appropriate scavengers is typically used. Alternatively, for peptides without other sensitive groups, catalytic hydrogenation can be employed to remove the Z group.

Experimental Workflow for Boc-SPPS

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Boc_Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Boc_Deprotection Wash1 Wash (DCM, IPA) Boc_Deprotection->Wash1 Neutralization Neutralization (5-10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling: Boc-D-Dab(Z)-OH + Coupling Reagents in DMF Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Ready for Next Coupling Cycle Wash3->Next_Cycle Next_Cycle->Boc_Deprotection Repeat for subsequent amino acids Cleavage Final Cleavage (HF or Hydrogenation) Next_Cycle->Cleavage After final cycle

A generalized workflow for the incorporation of Boc-D-Dab(Z)-OH in Boc-SPPS.

Biological Significance and Signaling Pathways of D-Dab Containing Peptides

The incorporation of D-amino acids, such as D-Dab, into peptides is a key strategy to enhance their therapeutic potential. D-amino acids confer resistance to enzymatic degradation by proteases, which typically recognize only L-amino acids.[4][5] This increased stability leads to a longer in vivo half-life, a crucial attribute for drug candidates.[6][7]

While specific signaling pathways directly modulated by D-Dab-containing peptides are not extensively characterized as a distinct class, their biological activities are often tied to the overall structure and charge of the peptide. Peptides from protein digestion can stimulate cholecystokinin (CCK) secretion through the activation of the calcium-sensing receptor (CaSR) or GPR93, leading to an increase in intracellular calcium.[8] The positive charge contributed by the D-Dab side chain can be critical for interactions with negatively charged cell membranes or specific receptor domains, a common mechanism for antimicrobial peptides and cell-penetrating peptides.

For instance, polymyxins, a class of antibiotics rich in diaminobutyric acid, exert their antimicrobial effect by binding to the lipid A component of lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria, disrupting membrane integrity.[9] This interaction is primarily electrostatic, driven by the positively charged Dab residues.

The development of D-amino acid-containing peptides is a promising strategy in drug discovery, with applications ranging from antimicrobial agents to therapeutics for neurodegenerative diseases and cancer.[6][10] The enhanced stability and potential for unique receptor interactions make D-Dab a valuable building block for designing novel peptide-based drugs.

Signaling Pathway Involvement

Peptide_Signaling cluster_peptide D-Dab Containing Peptide cluster_target Cellular Target cluster_response Cellular Response Peptide Positively Charged D-Dab Peptide Receptor Cell Surface Receptor (e.g., GPCR, CaSR) Peptide->Receptor Binding Membrane Bacterial Cell Membrane (LPS) Peptide->Membrane Electrostatic Interaction Signaling Intracellular Signaling Cascade (e.g., ↑ Ca2+, MAPK) Receptor->Signaling Activation Disruption Membrane Disruption Membrane->Disruption Leads to

Potential mechanisms of action for D-Dab containing peptides in biological systems.

Conclusion

This compound remains a relevant building block for the synthesis of D-Dab-containing peptides, particularly within the Boc-SPPS framework. Its robust side-chain protection can be advantageous in preventing side-chain modifications during synthesis. However, the harsher conditions required for the Boc strategy must be considered, especially for sensitive peptide sequences.

The alternative, Fmoc-D-Dab(Boc)-OH, offers the benefits of the milder Fmoc-SPPS chemistry, which is often preferred for its compatibility with a wider range of functionalities and its amenability to automated synthesis. The potential for side-chain acylation with this derivative necessitates careful monitoring and optimization of synthesis conditions.

The choice between this compound and an Fmoc-protected alternative will ultimately depend on the specific requirements of the target peptide, including its sequence, length, and the presence of other sensitive functional groups, as well as the synthetic strategy and resources available to the researcher. The incorporation of D-Dab continues to be a powerful tool in drug discovery, and a thorough understanding of the available synthetic methodologies is crucial for the successful development of novel peptide therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-D-Dab(Z)-OH.DCHA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Boc-D-Dab(Z)-OH.DCHA, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate care. This compound is a stable, solid substance, but like all laboratory chemicals, it requires respectful handling in a well-ventilated area.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Use chemical-impermeable gloves.

  • Body Protection: A lab coat or other protective clothing is recommended.

  • Respiratory Protection: In case of dust formation, use a suitable respirator.

Quantitative Data for Components

ParameterValueSource
Dicyclohexylamine (DCHA)
Aqueous Solubility800 mg/L (calculated)[1]
Partition Coefficient (log Kow)2.724 (25°C)[1]
Vapor Pressure0.02 mmHg (3 Pa) (25°C)[1]
Oral NOAEL (rats)20 mg/kg/day[1]

NOAEL: No-Observed-Adverse-Effect Level

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through controlled incineration at a licensed chemical waste disposal facility.[1] Adherence to local, state, and federal regulations is mandatory.

Experimental Protocol for Waste Neutralization (Hypothetical): Note: The primary and recommended disposal method is incineration. The following is a generalized example of a neutralization process for acidic or basic compounds and should be adapted and validated by qualified personnel for this specific substance.

  • Preparation: In a designated fume hood, prepare a diluted solution of a suitable neutralizing agent (e.g., a weak acid or base, depending on the specific waste stream's pH, which should be determined).

  • Dissolution: Slowly dissolve the this compound waste in an appropriate solvent system.

  • Neutralization: Gradually add the neutralizing agent to the dissolved waste while monitoring the pH. The target pH should be near neutral (pH 7).

  • Precipitation and Filtration: If a precipitate forms upon neutralization, separate the solid from the liquid via vacuum filtration.

  • Waste Segregation: The filtered solid and the liquid filtrate must be collected in separate, clearly labeled hazardous waste containers.

  • Final Disposal: Both the solid and liquid waste streams must be disposed of through a licensed chemical waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_decon Decontamination A Wear Appropriate PPE B Handle in a well-ventilated area A->B C Collect waste in a labeled, sealed container B->C D Store in a designated hazardous waste area C->D E Engage a licensed chemical waste disposal company D->E F Primary Disposal Method E->F I Triple rinse contaminated packaging E->I K Clean spills and decontaminate surfaces E->K G Controlled Incineration with Flue Gas Scrubbing F->G Recommended H Landfill (Not Recommended) F->H Avoid J Offer rinsed packaging for recycling I->J

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the material. Avoid dust formation.

  • Collect: Carefully sweep or scoop up the spilled solid material into a suitable container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Environmental Precautions: It is crucial to prevent the entry of this compound into sewer systems or waterways.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guidance for Handling Boc-D-Dab(Z)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical reagents such as Boc-D-Dab(Z)-OH.DCHA. Due to the limited availability of specific hazard data for this compound, a cautious approach based on general best practices for handling potentially hazardous powdered chemicals is essential. Adherence to the following procedural guidance will minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not consistently available across suppliers, some sources indicate potential hazards. One supplier has associated the compound with GHS pictograms GHS07 (indicating harmful) and GHS09 (hazardous to the aquatic environment). Given this, and the powdered nature of the compound which poses an aerosolization risk, the following personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness).[1]To prevent skin contact with the chemical. Disposable gloves should be changed immediately if contaminated.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2]To protect eyes from dust particles and potential splashes.
Face Protection Face shield (in addition to goggles).[1][2][3]Recommended when there is a significant splash hazard, such as when handling larger quantities or preparing solutions.[2]
Skin and Body Protection A standard laboratory coat should be worn at all times.[1][2]To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with a particulate filter.Recommended if handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1]

Operational Plan: Safe Handling Protocol

Proper handling procedures are critical to minimize exposure and prevent contamination. All operations involving the handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Experimental Protocol: Weighing and Transferring the Compound

  • Preparation: Before handling the compound, ensure all necessary equipment, including spatulas, weigh boats, and the receiving vessel, are gathered and placed inside the chemical fume hood.[1]

  • Donning PPE: Put on all required personal protective equipment as detailed in Table 1.

  • Weighing: Carefully weigh the desired amount of this compound using a tared weigh boat. Perform this task gently to avoid creating dust.

  • Transfer: Transfer the weighed powder to the reaction vessel. If any spillage occurs, it should be immediately cleaned up following the disposal plan.

  • Post-Handling: After the transfer is complete, properly dispose of all contaminated disposable items. Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, and finally eye and face protection).[1] Wash hands thoroughly after removing gloves.[5]

Disposal Plan: Chemical Waste Management

The proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are to be considered hazardous waste.[1] These items must be collected in a designated, clearly labeled hazardous waste container.[1]

Unused Chemical: Unused or unwanted this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. The chemical should be kept in a suitable, closed container for disposal.[4]

Spill Cleanup: In the event of a spill, avoid dust formation.[6] The spilled material should be carefully collected and placed in a suitable container for disposal.[7]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer cleanup_waste Dispose Contaminated Waste handle_transfer->cleanup_waste cleanup_ppe Doff PPE handle_transfer->cleanup_ppe disposal_container Hazardous Waste Container cleanup_waste->disposal_container cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.